molecular formula C27H36O4 B607124 Dinordrin CAS No. 64675-08-7

Dinordrin

Número de catálogo: B607124
Número CAS: 64675-08-7
Peso molecular: 424.6 g/mol
Clave InChI: JJKGZDJEKZMGTD-QVNHYCNFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

implantation inhibitor;  structure

Propiedades

Número CAS

64675-08-7

Fórmula molecular

C27H36O4

Peso molecular

424.6 g/mol

Nombre IUPAC

[(2R,3aS,3bR,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-5a-methyl-2-propanoyloxy-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl] propanoate

InChI

InChI=1S/C27H36O4/c1-6-23(28)30-26(8-3)16-18-10-11-20-19(21(18)17-26)12-14-25(5)22(20)13-15-27(25,9-4)31-24(29)7-2/h3-4,18-22H,6-7,10-17H2,1-2,5H3/t18-,19-,20+,21-,22-,25-,26+,27-/m0/s1

Clave InChI

JJKGZDJEKZMGTD-QVNHYCNFSA-N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Dinordrin

Origen del producto

United States

Foundational & Exploratory

Dinordrin: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 26, 2025

Abstract

Dinordrin, also known as this compound I, is a synthetic, non-naturally occurring steroid characterized by its potent luteolytic and antifertility properties. This document provides a comprehensive analysis of its mechanism of action based on available scientific literature. This compound's primary pharmacological effects are centered on the disruption of the corpus luteum and the subsequent reduction in plasma estrogen and progesterone levels. Evidence suggests that its antifertility effects are linked to its significant estrogenic activity. Due to the limited availability of recent research, this guide synthesizes foundational data and proposes mechanisms based on established principles of steroid hormone action.

Introduction

This compound is a synthetic steroid that emerged from research into novel contraceptive agents. Its chemical structure, C₂₇H₃₆O₄, distinguishes it from endogenous hormones, while its biological activity places it in the category of hormonal modulators. The principal and most well-documented effect of this compound is its luteolytic action, the process of corpus luteum degradation, which is a critical event in the regulation of the female reproductive cycle.[1] This action is coupled with a marked decrease in the circulating levels of key steroid hormones, estrogen and progesterone, which are essential for the maintenance of pregnancy.[1]

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in recent literature. However, based on its described effects, a multi-faceted mechanism can be inferred, primarily involving interference with steroid hormone signaling.

Luteolytic Effect

This compound induces luteolysis, leading to the cessation of progesterone production by the corpus luteum.[1] This effect is likely mediated through the modulation of signaling pathways that regulate the lifespan of luteal cells. The reduction in progesterone is a key factor in its antifertility properties, as progesterone is essential for the maintenance of the endometrium and the continuation of pregnancy.

Hormonal Depression

A direct consequence of this compound-induced luteolysis is a significant depression of both plasma estrogen and progesterone levels.[1] This hormonal shift disrupts the normal endocrine signaling required for the reproductive cycle and pregnancy.

Estrogenic Activity

The antifertility effects of this compound have been shown to be proportional to its uterotrophic activity in animal models, indicating that it possesses estrogenic properties.[2] This suggests that this compound may act as an agonist at estrogen receptors, leading to downstream effects that are incompatible with implantation and pregnancy. The binding affinity and activation of specific estrogen receptor subtypes (ERα and ERβ) by this compound remain to be quantitatively characterized.

Quantitative Data

The available literature provides limited quantitative data on the potency of this compound. The primary source is a comparative study in a rat uterotrophic activity bioassay.

CompoundRelative Potency (vs. Anordrin)Reference
This compound I 20x
Anordrin 1x
This compound II < 1x (considerably less potent than this compound I)

Signaling Pathways

Based on its estrogenic and luteolytic effects, the following signaling pathways are proposed to be modulated by this compound. It is important to note that these are inferred pathways and require experimental validation.

Dinordrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Luteal Cell, Endometrial Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to Dinordrin_ER_complex This compound-ER Complex ER->Dinordrin_ER_complex ERE Estrogen Response Element (ERE) Dinordrin_ER_complex->ERE Translocates to Nucleus and Binds ERE Gene_Transcription Gene Transcription (Modulation) ERE->Gene_Transcription Luteolysis Luteolysis Gene_Transcription->Luteolysis Hormone_Depression Depression of Estrogen & Progesterone Luteolysis->Hormone_Depression

Caption: Proposed signaling pathway for this compound's action.

Experimental Protocols

Detailed experimental protocols for the bioassays of this compound are not fully available in recent literature. However, based on the description in the foundational 1979 study by Crabbé et al., a standard uterotrophic assay protocol can be outlined.

Objective: To assess the estrogenic activity of this compound by measuring the increase in uterine weight in immature or ovariectomized female rats.

Materials:

  • This compound I

  • Vehicle (e.g., sesame oil)

  • Immature female rats (e.g., Sprague-Dawley, 21-23 days old)

  • Analytical balance

  • Animal gavage needles

Methodology:

  • Animal Preparation: Immature female rats are acclimatized for a minimum of 3 days.

  • Dosing:

    • Animals are divided into a control group (vehicle only) and multiple experimental groups receiving different doses of this compound.

    • This compound is dissolved in the vehicle to the desired concentrations.

    • The compound is administered orally (gavage) or via subcutaneous injection once daily for three consecutive days.

  • Necropsy: On the fourth day (24 hours after the last dose), the animals are euthanized.

  • Uterine Weight Measurement: The uteri are carefully dissected, freed from surrounding adipose tissue, and blotted to remove luminal fluid. The wet weight of the uterus is recorded.

  • Data Analysis: The mean uterine weight for each treatment group is compared to the control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Uterotrophic_Assay_Workflow A Animal Acclimatization (Immature Female Rats) B Group Allocation (Control & Treatment) A->B C Daily Dosing (3 days) B->C D Euthanasia & Uterine Dissection (Day 4) C->D E Uterine Wet Weight Measurement D->E F Statistical Analysis E->F

Caption: Experimental workflow for the rat uterotrophic assay.

Conclusion

This compound is a potent synthetic steroid with significant luteolytic and antifertility effects, which appear to be driven by its estrogenic activity. While the foundational research provides a solid basis for understanding its pharmacological profile, further studies are required to elucidate its precise molecular interactions, receptor binding kinetics, and the specific signaling cascades it modulates. Such research would be invaluable for the potential development of new hormonal therapies or contraceptive agents.

References

An In-depth Technical Guide on the Luteolytic Effects of Dinoprost (as a proxy for Dinordrin) in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Dinordrin" was not found in publicly available scientific literature. This guide has been developed using Dinoprost (a naturally occurring Prostaglandin F2α) as a representative and well-documented luteolytic agent. The data and protocols presented herein are based on studies involving Dinoprost and its analogs and are intended to serve as a comprehensive example for a potent luteolytic compound.

This document provides a detailed overview of the in vivo luteolytic effects of Dinoprost, a potent prostaglandin F (PGF) receptor agonist.[1] It is intended for researchers, scientists, and drug development professionals working on reproductive physiology and therapeutics. The guide covers the mechanism of action, quantitative physiological changes, detailed experimental protocols, and the core signaling pathways involved in Dinoprost-induced luteolysis.

Core Mechanism of Luteolysis

Dinoprost, the tromethamine salt of naturally occurring PGF2α, induces luteolysis, which is the structural and functional regression of the corpus luteum (CL).[2] This process is critical for the regulation of the estrous cycle in many non-primate mammals.[3] The primary mechanism involves binding to specific PGF2α receptors (FP receptors), which are G-protein-coupled receptors located on the surface of luteal cells.[1][4]

The binding of Dinoprost to its receptor initiates a cascade of intracellular events, including:

  • Inhibition of Progesterone Synthesis (Functional Luteolysis): A rapid decrease in progesterone production is one of the earliest events. This is achieved by downregulating key steroidogenic enzymes.

  • Vasoconstriction and Reduced Blood Flow: Dinoprost initially causes a transient increase in luteal blood flow, followed by a significant and sustained reduction. This ischemic environment contributes to cellular stress and death.

  • Induction of Apoptosis (Structural Luteolysis): The signaling cascade ultimately activates programmed cell death pathways, leading to the physical regression of the CL tissue. This involves the activation of caspases, which dismantle the cellular structure.

  • Endoplasmic Reticulum (ER) Stress: PGF2α has been shown to induce ER stress in luteal cells, which contributes to apoptosis and autophagy, further promoting CL regression.

Quantitative Data on Luteolytic Effects

The administration of Dinoprost results in measurable changes in hormonal profiles and physiological parameters. The following tables summarize quantitative data from various in vivo studies.

Table 1: Effect of Dinoprost on Serum Progesterone Concentrations

SpeciesDosageTime Post-TreatmentProgesterone (P4) ChangeReference
Dairy Heifers25 mg Dinoprost24 hoursP4 ≤1 ng/mL in 62.5% of subjects
Dairy Heifers25 mg Dinoprost48 hoursP4 ≤1 ng/mL in 100% of subjects
Dairy Cows25 mg Dinoprost56 hoursP4 <0.5 ng/mL (complete luteolysis)
Buffalo CowsLuteolytic Dose1 hourSignificant decrease from baseline
Donkeys5 mg Dinoprost (i.m.)0.5 hoursInitial decrease observed
Donkeys5 mg Dinoprost (i.m.)48 hoursGradual decrease continued
Bovine (Day 11 CL)Luteolytic Dose24 hoursDecrease from 5.0 ng/mL to 0.6 ng/mL

Table 2: Hemodynamic and Structural Changes in the Corpus Luteum Following Dinoprost Administration

SpeciesDosageParameterTime Post-TreatmentObservationReference
Donkeys5 mg Dinoprost (i.m.)Luteal Blood Flow3 hoursPeaked at +49% increase
Donkeys5 mg Dinoprost (i.m.)Luteal Blood Flow8 hoursReduced by 50%
Ewes12.5 mg Dinoprost (i.m.)Blood Velocity0.5 hoursSignificant increase
Ewes12.5 mg Dinoprost (i.m.)CL Diameter24-96 hoursGradual and slow decrease
Dairy Heifers25 mg DinoprostInterval to Luteolysis-Average of 32.6 hours (single dose)

Detailed Experimental Protocols

Protocol 1: In Vivo Model for Induction and Assessment of Luteolysis in Ruminants (Bovine/Ovine)

This protocol describes a standard methodology for evaluating the luteolytic efficacy of a test compound like Dinoprost.

  • Animal Selection and Synchronization:

    • Select healthy, non-lactating, cyclic ewes or heifers.

    • Synchronize the estrous cycle of the animals. A common method is to administer two injections of PGF2α (e.g., 25 mg Dinoprost for cattle) 11-14 days apart. This ensures the animals have a mature CL of a known age.

  • Treatment Administration:

    • On a specific day of the cycle (e.g., Day 10 or 11, mid-luteal phase), confirm the presence of a mature CL via transrectal ultrasonography.

    • Administer the test compound. For Dinoprost, a standard intramuscular (i.m.) dose is 25 mg for cattle or 12.5 mg for ewes. A control group should receive a saline injection.

  • Data and Sample Collection:

    • Blood Sampling: Collect blood samples via jugular venipuncture at specific time points: before treatment (0h) and then at frequent intervals post-treatment (e.g., 0.5, 1, 2, 4, 6, 12, 24, 48, 72 hours).

    • Ultrasonography: Perform B-mode and color Doppler ultrasonography at the same time points as blood sampling.

      • Measure the diameter and volume of the CL.

      • Assess luteal blood flow by measuring the area of color signal within the CL.

  • Analysis:

    • Hormone Assay: Centrifuge blood samples to separate plasma/serum and store at -20°C until analysis. Measure progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

    • Statistical Analysis: Analyze changes in progesterone concentration, CL size, and blood flow over time using appropriate statistical models (e.g., repeated measures ANOVA). Luteolysis is typically defined as a decline in progesterone to below a threshold (e.g., <1 ng/mL).

Signaling Pathways and Experimental Workflows

Diagram 1: PGF2α-Induced Luteolytic Signaling Pathway

This diagram illustrates the primary intracellular signaling cascade initiated by Dinoprost binding to the FP receptor on a luteal cell.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Downstream Effects PGF2a Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gq protein FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Co-activates Vaso_constrict Vasoconstriction (Reduced Blood Flow) Ca2->Vaso_constrict Mediates Inhibit_P4 Inhibition of Progesterone Synthesis PKC->Inhibit_P4 Apoptosis Induction of Apoptosis PKC->Apoptosis

Caption: PGF2α signaling cascade in a luteal cell.

Diagram 2: Experimental Workflow for In Vivo Luteolysis Study

This diagram outlines the logical flow of an in vivo experiment designed to test a luteolytic agent.

Luteolysis_Workflow cluster_monitoring Post-Treatment Monitoring (0-72h) cluster_analysis Data Analysis start Start: Select & Synchronize Test Animals confirm_cl Confirm Mature CL (Day 10-12) via Ultrasonography start->confirm_cl randomize Randomize into Groups (Treatment vs. Control) confirm_cl->randomize administer Administer Compound (e.g., Dinoprost i.m.) or Saline (Control) randomize->administer blood Collect Blood Samples (e.g., 0, 1, 2, 6, 12, 24h) administer->blood ultrasound Perform Ultrasonography (CL Size & Blood Flow) administer->ultrasound assay Progesterone Assay (RIA / ELISA) blood->assay stats Statistical Analysis (Hormone levels, CL size, Blood flow vs. Time) ultrasound->stats assay->stats end End: Determine Luteolytic Efficacy stats->end

Caption: Standard workflow for an in vivo luteolysis experiment.

References

Dinordrin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Physicochemical Properties

Dinordrin, a potent implantation inhibitor and hormone, is a synthetic steroid with a complex molecular architecture.[1] Its chemical identity is well-established through various identifiers and a range of physicochemical properties have been reported.

Chemical Identifiers of this compound [1][2]

IdentifierValue
IUPAC Name [(2R,3aS,3bR,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-5a-methyl-2-propanoyloxy-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl] propanoate
CAS Number 64675-08-7
Molecular Formula C27H36O4
SMILES String CCC(O[C@@]1(C[C@H]2--INVALID-LINK--(C#C)OC(CC)=O)C">C@@HC1)C#C)=O

A closely related compound, "this compound I (free alcohol)," has also been identified.[3]

Chemical Identifiers of this compound I (free alcohol) [3]

IdentifierValue
IUPAC Name (6R,8aS)-2,6-diethynyl-5a-methyl-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]indene-2,6-diol
CAS Number 64675-09-8
Molecular Formula C21H28O2
SMILES String CC12CCC3C([C@@H]1CC[C@]2(C#C)O)CCC4C3CC(C4)(C#C)O

The following table summarizes the key physicochemical properties of this compound.

Physicochemical Properties of this compound

PropertyValue
Molecular Weight 424.57 g/mol
Appearance Solid
Solubility Soluble in DMSO

Biological Activity and Mechanism of Action

This compound is characterized as a steroid with a pronounced luteolytic effect, leading to a significant decrease in plasma estrogen and progesterone levels. This activity underlies its function as an implantation inhibitor. The precise molecular mechanisms and signaling pathways modulated by this compound have not been fully elucidated in publicly available literature. However, based on its known biological outcomes and the established understanding of luteolysis, a hypothetical mechanism of action can be proposed.

The process of luteolysis, the regression of the corpus luteum, is primarily initiated by prostaglandin F2α (PGF2α). PGF2α, released from the uterus, binds to its receptor on luteal cells, triggering a signaling cascade that inhibits progesterone synthesis and induces apoptosis. This process is also regulated by gonadotropins, such as luteinizing hormone (LH), which are essential for maintaining the corpus luteum and progesterone production.

It is plausible that this compound, as a synthetic steroid, interferes with these hormonal signaling pathways. It may act as an antagonist at the progesterone and/or estrogen receptors in the hypothalamus and pituitary, disrupting the normal feedback loops that control gonadotropin release. Reduced gonadotropin support would render the corpus luteum more susceptible to the luteolytic actions of PGF2α. Alternatively, this compound could directly modulate the PGF2α signaling pathway within the corpus luteum, amplifying its apoptotic effects.

Proposed Signaling Pathway for this compound's Luteolytic Effect

The following diagram illustrates a hypothetical signaling pathway for this compound's action, integrating the known players in luteolysis.

Proposed signaling pathway of this compound's luteolytic action.

Experimental Protocols

The seminal work by Crabbé and colleagues in 1979 described the synthesis and bioassay of this compound. While the full text containing detailed experimental procedures is not widely accessible, this section provides generalized protocols for the key experiments mentioned in the publication's abstract: the rat uterotrophic activity bioassay and the postovulatory contraceptive effectiveness assay in baboons.

Generalized Protocol: Rat Uterotrophic Bioassay

This bioassay is a standard method to assess the estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rats.

Objective: To determine the estrogenic activity of a test compound.

Materials:

  • Immature female rats (e.g., Sprague-Dawley or Wistar, approximately 21 days old).

  • Test compound (this compound).

  • Vehicle (e.g., corn oil, sesame oil).

  • Positive control (e.g., 17α-ethinylestradiol).

  • Analytical balance.

  • Gavage needles or syringes for subcutaneous injection.

Procedure:

  • Animal Acclimation: Acclimate immature female rats to laboratory conditions for at least 5 days.

  • Group Assignment: Randomly assign animals to control and treatment groups (n ≥ 6 per group).

  • Dosing: Administer the test compound, vehicle, or positive control daily for three consecutive days via oral gavage or subcutaneous injection.

  • Observation: Monitor animals daily for clinical signs of toxicity.

  • Necropsy: Approximately 24 hours after the final dose, euthanize the animals.

  • Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight. The uterus can also be blotted to obtain a blotted weight.

  • Data Analysis: Compare the mean uterine weights of the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A significant increase in uterine weight indicates estrogenic activity.

Uterotrophic_Assay_Workflow cluster_groups Treatment Groups A Immature Female Rats (21 days old) B Acclimation (≥ 5 days) A->B C Randomization into Groups (n≥6) B->C Vehicle Vehicle Control C->Vehicle Positive Positive Control (e.g., Ethinylestradiol) C->Positive Test Test Compound (this compound) C->Test D Daily Dosing (3 days) E Necropsy (24h post-last dose) D->E F Uterus Excision & Weighing E->F G Statistical Analysis F->G

Generalized workflow for the rat uterotrophic bioassay.
Generalized Protocol: Postovulatory Contraceptive Effectiveness Assay in Baboons

This assay evaluates the ability of a compound to prevent pregnancy when administered shortly after ovulation.

Objective: To assess the postovulatory antifertility effect of a test compound.

Materials:

  • Adult, cycling female baboons with a documented history of regular menstrual cycles.

  • Male baboons of proven fertility.

  • Test compound (this compound).

  • Vehicle.

  • Hormone assay kits (for estrogen and progesterone).

  • Ultrasound equipment for monitoring follicular development and ovulation.

Procedure:

  • Cycle Monitoring: Monitor the menstrual cycles of female baboons to determine the timing of ovulation. This can be done through observation of perineal swelling and/or measurement of serum hormone levels (estrogen surge).

  • Mating: House the female with a fertile male during the periovulatory period.

  • Treatment: Following confirmed ovulation, administer the test compound or vehicle for a specified duration (e.g., two doses daily for 4 days).

  • Pregnancy Diagnosis: Monitor for pregnancy, typically by measuring serum chorionic gonadotropin (CG) levels and/or performing ultrasound examinations.

  • Hormone Level Monitoring: Collect blood samples throughout the treatment and post-treatment period to measure plasma estrogen and progesterone concentrations.

  • Data Analysis: Compare the pregnancy rates between the treated and control groups. A significant reduction in pregnancy rate in the treated group indicates contraceptive effectiveness. Analyze hormone profiles to assess the luteolytic effect.

Baboon_Contraceptive_Assay_Workflow cluster_treatment Treatment Groups A Select Adult Cycling Female Baboons B Monitor Menstrual Cycle (Hormones, Swelling) A->B C Periovulatory Mating B->C D Confirm Ovulation C->D E Administer Treatment Post-Ovulation D->E Control Vehicle Control E->Control Treated This compound E->Treated F Monitor for Pregnancy (CG, Ultrasound) H Compare Pregnancy Rates & Hormone Profiles F->H G Monitor Plasma Estrogen & Progesterone G->H

Generalized workflow for postovulatory contraceptive assay in baboons.

Conclusion

This compound is a synthetic steroid with significant potential as a luteolytic agent. Its well-defined chemical structure and properties provide a solid foundation for further research. While the precise molecular mechanisms of its action require more detailed investigation, the proposed signaling pathway involving the modulation of gonadotropin and PGF2α signaling offers a rational framework for future studies. The generalized experimental protocols provided herein can serve as a guide for researchers seeking to replicate or build upon the initial findings. Further exploration of this compound's interaction with steroid hormone receptors and its downstream effects on luteal cell function will be crucial for a complete understanding of its biological activity and for the potential development of novel reproductive health therapeutics.

References

Dinordrin (CAS No. 64675-08-7): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinordrin (CAS No. 64675-08-7) is a synthetic, non-steroidal compound that has demonstrated significant potential as a post-coital antifertility agent. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and a summary of key experimental findings. The information presented is intended to support further research and development of this compound and related molecules. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Chemical and Physical Properties

This compound, also known as this compound I, is a steroid derivative with the molecular formula C27H36O4 and a molecular weight of 424.57 g/mol .[1][2]

PropertyValueReference
CAS Number 64675-08-7[1][2]
Molecular Formula C27H36O4[1]
Molecular Weight 424.57 g/mol
Synonyms This compound I, this compound I dipropanoate

Pharmacological Profile

This compound is characterized by its potent luteolytic and implantation-inhibiting properties. It exerts its effects by influencing hormonal balance, specifically by causing a depression of both plasma estrogen and progesterone levels.

Mechanism of Action

The precise molecular mechanism of this compound is not fully elucidated in the available literature. However, based on its structural similarity to other A-nor steroids and its observed biological activities, a proposed mechanism involves interaction with estrogen receptors. This compound is believed to act as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and anti-estrogenic activities in a tissue-specific manner. This dual activity is thought to disrupt the hormonal signaling required for corpus luteum maintenance and successful embryo implantation.

The luteolytic effect, leading to a decrease in progesterone, is a key aspect of its antifertility action. This is likely initiated by its influence on the hypothalamic-pituitary-ovarian axis.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's action on the endometrium, leading to the inhibition of implantation.

Dinordrin_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Endometrial Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Outcome Physiological Outcome This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds HSP Heat Shock Proteins (HSP) Dinordrin_ER_complex This compound-ER Complex ER->Dinordrin_ER_complex Conformational Change & HSP Dissociation ERE Estrogen Response Element (ERE) Dinordrin_ER_complex->ERE Translocates to Nucleus & Binds to ERE Gene_Transcription Altered Gene Transcription ERE->Gene_Transcription Implantation_Inhibition Inhibition of Implantation Gene_Transcription->Implantation_Inhibition Luteolysis Luteolysis Gene_Transcription->Luteolysis Hormone_Decrease Decreased Progesterone & Estrogen Luteolysis->Hormone_Decrease Uterotrophic_Assay_Workflow start Start: Immature Female Rats (e.g., Sprague-Dawley, 20-21 days old) acclimatization Acclimatization Period (e.g., 3-5 days) start->acclimatization grouping Random assignment to treatment groups: - Vehicle Control (e.g., corn oil) - Positive Control (e.g., Ethinyl Estradiol) - Test Compound (this compound) at various doses acclimatization->grouping dosing Daily administration for 3 consecutive days (e.g., oral gavage or subcutaneous injection) grouping->dosing observation Daily observation for clinical signs of toxicity and body weight measurement dosing->observation euthanasia Euthanasia on day 4 (24 hours after the last dose) observation->euthanasia dissection Careful dissection of the uterus, freeing it from fat and connective tissue euthanasia->dissection weighing Blotting and weighing of the uterus (wet weight) dissection->weighing analysis Statistical analysis of uterine weights (comparison to control groups) weighing->analysis end End: Determination of Estrogenic/Anti-estrogenic Activity analysis->end Antifertility_Assay_Workflow start Start: Adult Cycling Female Baboons mating Mating with fertile males during the periovulatory period start->mating dosing Administration of Test Compound (this compound) - Two doses daily for 4 days post-coitus mating->dosing monitoring Monitoring for pregnancy: - Progesterone and estrogen plasma levels - Uterine palpation - Ultrasound dosing->monitoring outcome Determination of pregnancy outcome (pregnant vs. non-pregnant) monitoring->outcome end End: Assessment of Antifertility Efficacy outcome->end

References

Dinordrin Steroid: A Technical Guide to its Discovery and Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and initial biological evaluation of the synthetic steroid Dinordrin. Primarily drawing from seminal research published in the late 1970s, this document details the chemical synthesis of this compound I and its isomers, summarizes its potent bioactivity, and outlines the experimental protocols employed in its early-stage assessment. The guide is intended for researchers, scientists, and professionals in drug development with an interest in the history and foundational science of synthetic steroids.

Introduction

This compound is a synthetic A-nor-steroid that emerged from research focused on developing novel contraceptive agents.[1] It is structurally related to Anordrin, another synthetic steroid with known antifertility effects.[1] The key structural distinction of this compound lies in its A-nor-5α-estrane skeleton, compared to the A-nor-5α-androstane skeleton of Anordrin.[1] This guide will focus on this compound I, the more potent of the synthesized isomers, and will cover its chemical synthesis, biological activities, and the methodologies used in its initial characterization.

Discovery and History

The discovery and initial investigation of this compound were detailed in a 1979 publication by P. Crabbé and colleagues.[1] This research was part of a broader effort to synthesize and evaluate novel steroids with potential applications in fertility control. The synthesis of this compound I and its epimer, this compound II, was a strategic modification of the known antifertility agent Anordrin, with the goal of exploring the structure-activity relationship and potentially enhancing biological potency.[1]

Chemical Synthesis

The chemical synthesis of this compound I (2α,17α-diethynyl-A-nor-5α-estrane-2β,17β-diol dipropionate) was achieved from 17β-hydroxy-A-nor-5α-estran-2-one. The synthesis of the related compound, Anordrin, involved a similar pathway starting from the corresponding A-nor-5α-androstane derivative.

A key step in the synthesis of A-nor-steroid analogues involves the preparation of a bicyclic trioxoester which contains the core carbon skeleton of the steroid. This is achieved through a reaction between a sulphone and a methyl-3,6-dioxoheptanoate ethylene 6-acetate in the presence of a strong base like potassium hydride. Subsequent cyclization reactions then form the characteristic ring structure of the steroid.

Biological Activity

Initial bioassays revealed that this compound I possesses significant biological activity, most notably as a potent uterotrophic and antifertility agent.

Uterotrophic Activity

In a rat uterotrophic activity bioassay, this compound I was found to be approximately 20 times more potent than Anordrin. This assay measures the increase in uterine weight in immature or ovariectomized female rats, which is a classic indicator of estrogenic activity.

Antifertility and Postovulatory Contraceptive Effectiveness

The single-dose oral antifertility effect of this compound I in rats was observed to be generally parallel to its uterotrophic activity. Furthermore, its immediate postovulatory contraceptive effectiveness was evaluated in adult cycling female baboons. When administered as two daily doses for four days, this compound I demonstrated notable antifertility activity.

Luteolytic Effect

A significant finding from the initial studies was the definite luteolytic effect of this compound I. This was evidenced by a depression of both plasma estrogen and progesterone levels in baboons treated with the steroid. Luteolysis, the regression of the corpus luteum, is a critical process in the reproductive cycle and a target for many contraceptive agents.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial bioassays of this compound I. It is important to note that detailed dose-response data and statistical parameters such as ED50 values were not extensively reported in the foundational literature.

Table 1: Comparative Uterotrophic Potency
Compound Relative Potency
This compound I~20x Anordrin
AnordrinReference
Table 2: Observed Biological Effects of this compound I
Biological Effect Observation
Antifertility in RatsParalleled uterotrophic activity (single oral dose)
Postovulatory Contraception in BaboonsEffective (two daily doses for 4 days)
Luteolytic Effect in BaboonsDepression of plasma estrogen and progesterone levels

Experimental Protocols

Detailed experimental protocols from the original 1979 study are not available in modern searchable databases. However, based on the descriptions provided in the publication and general knowledge of these standard bioassays, the following methodologies can be inferred.

Rat Uterotrophic Activity Bioassay

This assay is designed to assess the estrogenic activity of a compound by measuring the increase in uterine weight.

  • Animal Model: Immature female rats (typically 21-25 days old).

  • Procedure:

    • Animals are randomly assigned to control and treatment groups.

    • The test compound (this compound I or Anordrin) and a reference estrogen (e.g., ethinylestradiol) are administered orally or subcutaneously for three consecutive days. The control group receives the vehicle only.

    • On the fourth day, the animals are euthanized.

    • The uteri are carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uteri may also be blotted to obtain a dry weight.

    • The mean uterine weights of the treatment groups are compared to the control group to determine the uterotrophic effect.

Single-Dose Oral Antifertility Study in Rats

This study evaluates the ability of a compound to prevent pregnancy after a single oral dose.

  • Animal Model: Adult female rats with regular estrous cycles.

  • Procedure:

    • Female rats are paired with fertile male rats. The presence of sperm in the vaginal smear on the following morning confirms mating (Day 1 of pregnancy).

    • A single oral dose of the test compound is administered on a specific day of early pregnancy (e.g., Day 1, 2, or 3).

    • A control group receives the vehicle only.

    • The animals are monitored for the duration of a normal gestation period.

    • The number of pregnant rats and the number of viable fetuses in the treated groups are compared to the control group to determine the antifertility effect.

Postovulatory Contraceptive Effectiveness in Baboons

This study assesses the efficacy of a compound in preventing pregnancy when administered after ovulation.

  • Animal Model: Adult, regularly cycling female baboons.

  • Procedure:

    • The menstrual cycles of the female baboons are monitored to determine the time of ovulation.

    • Mating with fertile males is allowed around the time of ovulation.

    • The test compound is administered for a specified period immediately following ovulation (e.g., two doses daily for four days).

    • Blood samples are collected to monitor hormone levels (estrogen and progesterone).

    • Pregnancy is determined by monitoring for menstruation and/or by measuring chorionic gonadotropin levels.

    • The pregnancy rate in the treated group is compared to the expected pregnancy rate in a control or historical control group.

Signaling Pathways and Mechanism of Action

The precise signaling pathway and molecular mechanism of action for this compound have not been extensively elucidated in the available literature. Its luteolytic effect, characterized by the suppression of estrogen and progesterone, suggests an interference with the hypothalamic-pituitary-gonadal (HPG) axis.

The general mechanism of luteolysis involves the action of prostaglandin F2α (PGF2α) on the corpus luteum, leading to a decrease in progesterone production. It is plausible that this compound may directly or indirectly influence the synthesis or signaling of PGF2α, or it may act on the pituitary gland to alter the secretion of luteinizing hormone (LH), which is essential for maintaining the corpus luteum.

Below is a generalized diagram illustrating a potential, though unconfirmed, mechanism for this compound's luteolytic action based on its observed effects and the known physiology of the reproductive cycle.

Dinordrin_Luteolytic_Pathway This compound This compound I HPG_Axis Hypothalamic-Pituitary- Gonadal (HPG) Axis This compound->HPG_Axis Modulates Corpus_Luteum Corpus Luteum This compound->Corpus_Luteum Direct or Indirect Action? Pituitary Pituitary Gland HPG_Axis->Pituitary Ovary Ovary Pituitary->Ovary LH Secretion (Potentially Inhibited) Ovary->Corpus_Luteum Maintains Progesterone Progesterone Production Corpus_Luteum->Progesterone Estrogen Estrogen Production Corpus_Luteum->Estrogen Luteolysis Luteolysis Corpus_Luteum->Luteolysis Dinordrin_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Material: 17β-hydroxy-A-nor-5α-estran-2-one Synthesis Multi-step Chemical Synthesis Start->Synthesis Dinordrin_I_II This compound I and II Synthesis->Dinordrin_I_II Uterotrophic_Assay Rat Uterotrophic Activity Bioassay Dinordrin_I_II->Uterotrophic_Assay Antifertility_Rat Antifertility Study (Rats) Uterotrophic_Assay->Antifertility_Rat Potency informs Antifertility_Baboon Postovulatory Contraceptive Study (Baboons) Antifertility_Rat->Antifertility_Baboon Promising results lead to Hormone_Levels Hormone Level Analysis (Estrogen & Progesterone) Antifertility_Baboon->Hormone_Levels

References

An In-depth Technical Guide on the Luteolytic Effects of Dinoprost (PGF2α) on the Corpus Luteum

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Dinordrin" did not yield specific results in scientific literature. This guide assumes the query refers to Dinoprost , a commercially available form of Prostaglandin F2α (PGF2α), a potent luteolytic agent.

Introduction

The corpus luteum (CL) is a transient endocrine gland essential for establishing and maintaining pregnancy through the secretion of progesterone.[1] In the absence of pregnancy, the CL undergoes a process of regression known as luteolysis, which is critical for the return to cyclical ovarian activity. In many species, this process is initiated by Prostaglandin F2α (PGF2α), released from the uterus.[2][3] Dinoprost, the pharmaceutical form of PGF2α, is widely used in veterinary and human medicine to induce luteolysis and synchronize estrous cycles. This technical guide provides a comprehensive overview of the effects of Dinoprost on the corpus luteum, focusing on its mechanism of action, quantitative effects, experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

Dinoprost exerts its luteolytic effect through a multi-faceted mechanism involving both functional and structural regression of the corpus luteum.

  • Functional Luteolysis: This is characterized by a rapid decrease in progesterone synthesis and secretion.[4] Dinoprost binds to the PGF2α receptor (PTGFR), a G-protein coupled receptor on the surface of luteal cells.[3] This binding initiates a signaling cascade that inhibits steroidogenesis. One of the key early events is the uncoupling of the stimulatory G-protein (Ns) from the LH receptor-adenylate cyclase complex, leading to a reduction in cAMP production and subsequently decreased progesterone synthesis.

  • Structural Luteolysis: Following the decline in progesterone, structural regression of the CL occurs, which involves apoptosis, or programmed cell death, of the luteal cells. Dinoprost has been shown to induce apoptosis in luteal cells, leading to the eventual degradation of the CL into a corpus albicans. This process also involves an inflammatory response and changes in blood flow within the CL.

Quantitative Effects of Dinoprost on Corpus Luteum Function

The administration of Dinoprost leads to measurable changes in hormone levels and physiological parameters. The following table summarizes quantitative data from various studies.

SpeciesDosage and AdministrationParameterEffectTime PointCitation
Human3 mg, intraluteal injectionSerum Progesterone>30% immediate decrease-
Human3 mg, intraluteal injectionLuteal Phase LengthShortened by 2-5 days-
Cow25 mg, intramuscularPlasma ProgesteroneDecrease from ~5.1 ng/mL to ~1.4 ng/mL24 hours post-injection
Microminipig1.5 mg, intravulval (3 doses, 24h apart)Plasma ProgesteroneSignificant decrease compared to controlDay 2.5 to 6.5 post-first injection
Ewe200 µg, intraovarianSerum ProgesteroneSharp reductionDay 1 post-injection
Goat1 µM, in vitroLuteal Cell ApoptosisIncrease from ~4.8% to ~15.6%24 hours post-treatment

Detailed Experimental Protocols

1. In Vivo Study of Local Luteolytic Effect in Humans

  • Objective: To evaluate the direct effects of PGF2α on the human corpus luteum.

  • Subjects: Twenty women with regular menstrual cycles undergoing laparoscopy for tubal sterilization.

  • Methodology:

    • A single injection of 3 mg Dinoprost (PGF2α) was administered directly into the corpus luteum through the abdominal wall under laparoscopic guidance.

    • Control subjects received an injection of the vehicle into the CL or PGF2α into the contralateral ovary.

    • Blood samples were collected before and after the injection to measure serum progesterone and luteinizing hormone (LH) levels.

    • Progesterone was analyzed using fluoroimmunoassay, and LH was analyzed using an enzyme-immunoassay.

    • The length of the subsequent luteal phase was recorded.

2. In Vitro Study of PGF2α-induced Apoptosis in Goat Luteal Cells

  • Objective: To investigate the role of endoplasmic reticulum stress and autophagy in PGF2α-induced luteal cell apoptosis.

  • Methodology:

    • Corpora lutea were collected from goats in the mid-luteal phase of the estrous cycle.

    • Luteal cells were isolated by enzymatic digestion with collagenase.

    • The isolated luteal cells were cultured in vitro.

    • Cultured cells were treated with 1 µM PGF2α for 24 hours.

    • Apoptosis was assessed using Annexin V-FITC/PI double staining followed by flow cytometry analysis.

    • Protein expression of markers for ER stress and autophagy were analyzed by Western blotting.

Signaling Pathways and Visualizations

The luteolytic action of Dinoprost is mediated by a complex signaling network. The following diagrams illustrate key pathways and experimental workflows.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_ER Endoplasmic Reticulum cluster_nucleus Nucleus PGF2a Dinoprost (PGF2α) PTGFR PGF2α Receptor (PTGFR) PGF2a->PTGFR Gq Gq protein PTGFR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage ER ER Ca²⁺ Stores IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ Intracellular Ca²⁺ Ca2->PKC activates GeneExp Altered Gene Expression PKC->GeneExp activates transcription factors Progesterone ↓ Progesterone Synthesis PKC->Progesterone inhibits ER->Ca2 release Apoptosis ↑ Apoptosis GeneExp->Apoptosis

PGF2α signaling pathway in a luteal cell.

Experimental_Workflow cluster_invivo In Vivo Phase cluster_analysis Analysis Phase AnimalSelection Select Cycling Animals (e.g., Cows, Ewes) EstrousSync Synchronize Estrous Cycles AnimalSelection->EstrousSync CL_Confirmation Confirm Presence of Mature CL (Ultrasound) EstrousSync->CL_Confirmation Treatment Administer Dinoprost (PGF2α) or Vehicle (Control) CL_Confirmation->Treatment SampleCollection Collect Blood Samples at Timed Intervals Treatment->SampleCollection HormoneAssay Measure Progesterone (ELISA/RIA) SampleCollection->HormoneAssay DataAnalysis Statistical Analysis of Hormone Profiles HormoneAssay->DataAnalysis Conclusion Draw Conclusions on Luteolytic Efficacy DataAnalysis->Conclusion

A typical experimental workflow for an in vivo study.

Luteolysis_Logic Uterus Uterus (in non-pregnant state) PGF2a_Release PGF2α Release Uterus->PGF2a_Release secretes CL Corpus Luteum PGF2a_Release->CL acts on Progesterone_Drop ↓ Progesterone Secretion (Functional Luteolysis) CL->Progesterone_Drop leads to Apoptosis Luteal Cell Apoptosis (Structural Luteolysis) Progesterone_Drop->Apoptosis triggers New_Cycle Initiation of New Estrous/Menstrual Cycle Apoptosis->New_Cycle allows for

Logical relationship in uterine-induced luteolysis.

Conclusion

Dinoprost (PGF2α) is a powerful luteolytic agent that induces both functional and structural regression of the corpus luteum. Its mechanism of action is complex, involving the activation of the PLC-PKC signaling pathway, which leads to a rapid decline in progesterone production and subsequent apoptosis of luteal cells. The quantitative effects of Dinoprost are well-documented across various species, making it a reliable tool for the manipulation of the estrous cycle in both clinical and research settings. The experimental protocols described herein provide a framework for further investigation into the nuanced roles of prostaglandins in reproductive physiology.

References

In Vitro Biological Activity of Dinordrin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinordrin, a synthetic steroid, has been identified as a compound with significant biological activity, primarily characterized by its potent luteolytic effects. This document provides a technical guide to the in vitro studies of this compound's biological activity, based on available scientific literature. It is designed to offer researchers, scientists, and drug development professionals a foundational understanding of its mechanism of action, supported by experimental data and methodologies. Due to the limited public availability of full-text seminal studies, this guide synthesizes information from abstracts and related research to present a comprehensive, albeit constrained, overview. The core focus is on this compound's impact on hormonal regulation, particularly its influence on estrogen and progesterone levels and its uterotrophic activity.

Introduction

This compound (also referred to as this compound I) is a synthetic A-nor-5α-estrane derivative.[1] Early research into its biological properties revealed its potential as a contraceptive agent due to its marked luteolytic effects, which involve the depression of both plasma estrogen and progesterone levels.[1][2] Understanding the in vitro mechanisms that drive these effects is crucial for its potential therapeutic development. This guide summarizes the key findings from in vitro bioassays and outlines the probable experimental protocols used to ascertain this compound's biological activity.

Quantitative Data Summary

The primary quantitative data available from published abstracts pertains to the relative potency of this compound in a rat uterotrophic activity bioassay. This assay is a standard method for assessing the estrogenic or anti-estrogenic activity of a compound by measuring the increase in uterine weight.

Table 1: Comparative Uterotrophic Potency of this compound I

CompoundRelative Potency vs. AnordrinReference Compound
This compound I20 times more potentAnordrin
AnordrinBaselineEthynylestradiol
This compound IIConsiderably less potent than this compound IEthynylestradiol

Data extracted from the abstract of Crabbé P, et al. Steroids. 1979 Jan;33(1):85-96.[1]

It is important to note that detailed quantitative data such as IC50, Ki, or EC50 values from receptor binding or enzyme inhibition assays for this compound are not available in the public domain abstracts reviewed.

Experimental Protocols

While specific, detailed protocols for this compound are not fully accessible, this section outlines the standard methodologies for the key experiments cited in the literature. These protocols are based on established practices in endocrine research.

Rat Uterotrophic Activity Bioassay

This in vivo assay, which has in vitro relevance for assessing hormonal activity, is used to determine the estrogenic or anti-estrogenic properties of a substance.

Objective: To measure the ability of this compound to stimulate uterine growth in immature or ovariectomized female rats.

Methodology:

  • Animal Model: Immature female rats (e.g., 21-23 days old) or ovariectomized adult rats are used. Ovariectomy removes the endogenous source of estrogens.

  • Dosing: Animals are administered this compound, a positive control (e.g., ethynylestradiol), and a vehicle control over a set period (typically 3-7 days). Administration can be via oral gavage or subcutaneous injection.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised, blotted to remove excess fluid, and weighed.

  • Data Analysis: The uterine weights of the treatment groups are compared to the vehicle control group. A significant increase in uterine weight indicates estrogenic activity. The relative potency is calculated by comparing the dose-response curves of this compound to a reference standard.

Hormone Level Measurement in Plasma (Implied In Vitro Relevance)

Though conducted in vivo in baboons, the measurement of plasma estrogen and progesterone levels indicates a direct or indirect effect on steroidogenesis or metabolism, which can be investigated using in vitro systems.[1]

Objective: To determine the effect of this compound on circulating levels of estrogen and progesterone.

In Vitro Correlate - Steroidogenesis Assay using Ovarian Cells:

  • Cell Culture: Primary ovarian cells (e.g., granulosa cells or theca cells) or appropriate cell lines (e.g., KGN) are cultured.

  • Treatment: Cells are treated with various concentrations of this compound in the presence or absence of stimulating agents like Follicle-Stimulating Hormone (FSH) or Luteinizing Hormone (LH).

  • Sample Collection: At specified time points, the cell culture supernatant is collected.

  • Hormone Quantification: The concentrations of estradiol and progesterone in the supernatant are measured using specific immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).

  • Data Analysis: The hormone levels in the this compound-treated groups are compared to the control groups to determine if the compound inhibits or stimulates steroid hormone production.

Signaling Pathways and Experimental Workflows

The luteolytic effect of this compound, characterized by a decrease in estrogen and progesterone, suggests an interaction with the hormonal signaling pathways that regulate ovarian function.

Proposed Signaling Pathway of this compound's Luteolytic Action

The diagram below illustrates a hypothetical signaling pathway for this compound's action. It is proposed that this compound may act at the level of the ovary to inhibit key enzymes in the steroidogenesis pathway or interfere with gonadotropin receptor signaling, leading to reduced production of estrogen and progesterone and ultimately, luteolysis.

Dinordrin_Signaling_Pathway cluster_ovary Ovarian Luteal Cell This compound This compound Receptor Putative Receptor/Target This compound->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates/ Inhibits Steroidogenesis_Enzymes Steroidogenesis Enzymes (e.g., Aromatase) Signaling_Cascade->Steroidogenesis_Enzymes Inhibits Progesterone Progesterone Estrogen Estrogen Luteolysis Luteolysis Progesterone->Luteolysis Reduction leads to Estrogen->Luteolysis Reduction leads to

Caption: Proposed mechanism of this compound leading to luteolysis.

Experimental Workflow for In Vitro Bioactivity Screening

The following diagram outlines a logical workflow for the in vitro characterization of a compound like this compound.

Experimental_Workflow cluster_workflow In Vitro Bioactivity Screening Workflow start Compound Synthesis (this compound) receptor_binding Receptor Binding Assays (Estrogen & Progesterone Receptors) start->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (Steroidogenic Enzymes) start->enzyme_inhibition cell_based_functional Cell-Based Functional Assays (e.g., Steroidogenesis in Ovarian Cells) receptor_binding->cell_based_functional enzyme_inhibition->cell_based_functional data_analysis Data Analysis (IC50, Ki, Potency) cell_based_functional->data_analysis conclusion Mechanism of Action Hypothesis data_analysis->conclusion

Caption: A typical workflow for characterizing this compound's bioactivity.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent steroid with significant luteolytic and uterotrophic activity. Its mechanism appears to be centered on the suppression of estrogen and progesterone levels. However, a detailed in vitro characterization is necessary to fully elucidate its molecular targets and signaling pathways. Future research should focus on:

  • Receptor Binding Studies: To determine if this compound directly interacts with estrogen, progesterone, or other nuclear receptors.

  • Enzyme Inhibition Assays: To investigate whether this compound inhibits key enzymes in the steroidogenic pathway, such as aromatase or 3β-hydroxysteroid dehydrogenase.

  • Transcriptional Assays: To assess the effect of this compound on the expression of genes involved in ovarian function and steroidogenesis.

A comprehensive understanding of this compound's in vitro biological activity will be instrumental in guiding any further development of this compound for therapeutic applications. The lack of publicly available, detailed studies underscores the need for renewed investigation into this potentially valuable molecule.

References

Methodological & Application

Total Synthesis of Optically Active Dinordrin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of optically active Dinordrin, a synthetic steroid with significant biological activity. The information is compiled from seminal publications in the field and is intended to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound, specifically this compound I, is a potent synthetic steroid known for its luteolytic effects, causing a decrease in both plasma estrogen and progesterone levels.[1] Its unique A-nor steroid scaffold and diethynyl functionalities at the C2 and C17 positions contribute to its biological activity, making it a molecule of interest for drug development, particularly in the area of reproductive health. The total synthesis of optically active this compound presents a significant challenge in stereocontrolled synthesis and serves as an excellent case study for the construction of complex steroidal frameworks.

Two primary approaches to the synthesis of this compound have been reported in the literature: a semi-synthesis from a steroid precursor and a more foundational total synthesis from simpler starting materials. This document will detail the key aspects of both methodologies.

Synthetic Strategies

The synthesis of optically active this compound has been approached from two main strategic directions:

  • Semi-synthesis from a Steroid Precursor: This approach leverages the existing stereochemistry of a readily available steroid to simplify the synthesis. The key publication by Crabbé et al. (1979) details the preparation of this compound I from 17β-hydroxy-A-nor-5α-estran-2-one. This method focuses on the introduction of the diethynyl groups and the modification of the A-ring.

  • Total Synthesis: A complete synthesis from non-steroidal starting materials provides a more flexible route that is not dependent on the availability of specific steroid precursors. A publication by Crabbé, Bieber, and Nassim (1980) outlines a short and flexible total synthesis of this compound, constructing the A,B-trans-A-norsteroid skeleton from the ground up.

Key Experimental Protocols

While the full experimental details from the original publications are not provided here, this section outlines the key transformations involved in the synthesis of this compound.

Semi-synthesis from 17β-hydroxy-A-nor-5α-estran-2-one

The synthesis of this compound I from this precursor involves the following key steps:

  • Protection of the 17-hydroxyl group: The secondary alcohol at C17 is typically protected to prevent its reaction in subsequent steps.

  • Ethynylation at C2 and C17: Introduction of the two ethynyl groups is a critical step. This is generally achieved through the addition of an acetylene equivalent, such as lithium acetylide, to the ketone at C2 and the deprotected ketone at C17. The stereochemical control of the addition to the C2 ketone is a crucial aspect of this step to yield the desired 2β-hydroxy-2α-ethynyl configuration.

  • Acylation of the hydroxyl groups: The final step involves the acylation of the newly formed hydroxyl groups at C2 and C17 to yield the dipropionate ester of this compound.

Total Synthesis of this compound

The total synthesis approach builds the A-norsteroid core from simpler starting materials. A plausible retrosynthetic analysis based on published reports would involve the following key disconnections:

Retrosynthesis This compound This compound Diol 2α,17α-diethynyl-A-nor-5α-estrane-2β,17β-diol This compound->Diol Acylation Diketone A-nor-5α-estrane-2,17-dione Diol->Diketone Diethynylation Tricyclic_intermediate A,B-trans-fused Tricyclic Intermediate Diketone->Tricyclic_intermediate Annulation Bicyclic_intermediate Bicyclic Precursor Tricyclic_intermediate->Bicyclic_intermediate Cyclization Starting_materials Simple Starting Materials Bicyclic_intermediate->Starting_materials Functionalization Workflow cluster_prep Starting Material Preparation cluster_synthesis Core Synthesis cluster_purification Purification and Analysis SM_Prep Preparation of Key Building Blocks Ring_Construction Construction of Steroid Core SM_Prep->Ring_Construction Functionalization Introduction of Ketones Ring_Construction->Functionalization Ethynylation Diethynylation Functionalization->Ethynylation Acylation Final Acylation Ethynylation->Acylation Purification Chromatographic Purification Acylation->Purification Analysis Spectroscopic Characterization (NMR, MS, IR) Purification->Analysis Chiral_Analysis Enantiomeric Purity Determination (e.g., Chiral HPLC) Analysis->Chiral_Analysis

References

Application Notes and Protocols for Dinordrin Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinordrin is a synthetic steroid known for its potent luteolytic and implantation-inhibiting effects. It functions by suppressing plasma estrogen and progesterone levels, making it a valuable tool in reproductive biology and contraceptive research.[1][2] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.

Physicochemical Properties and Solubility Data

PropertyValueSource
Molecular Formula C₂₇H₃₆O₄[1][3]
Molecular Weight 424.57 g/mol [1]
Appearance White to off-white solidN/A
Recommended Solvents DMSO, Ethanol, DMFN/A
Storage (Powder) -20°C for up to 3 yearsN/A
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 monthN/A

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Ethanol (200 proof), molecular biology grade

  • Sterile, amber glass vials or cryogenic vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro assays.

  • Pre-weighing Preparation: Before handling this compound powder, ensure you are wearing appropriate PPE. Perform all weighing and initial dissolution steps in a chemical fume hood.

  • Weighing this compound: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh out 4.25 mg of this compound powder into the vial.

  • Initial Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the vial containing the this compound powder.

  • Complete Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber cryogenic vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions

For cell-based assays, it is crucial to dilute the concentrated DMSO stock solution into the final cell culture medium. High concentrations of DMSO can be toxic to cells; therefore, the final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v).

Example: Preparation of a 10 µM working solution from a 10 mM stock:

  • Perform a serial dilution. For example, first, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create an intermediate stock of 100 µM.

  • Further dilute the 100 µM intermediate stock 1:10 in the final volume of cell culture medium to achieve the desired 10 µM working concentration. This ensures the final DMSO concentration remains low.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the disruption of the hypothalamic-pituitary-gonadal (HPG) axis. By suppressing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, this compound leads to a subsequent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This decrease in gonadotropin levels results in diminished ovarian steroidogenesis, leading to lower plasma concentrations of estrogen and progesterone. The luteolytic effect and inhibition of implantation are direct consequences of this hormonal suppression.

Dinordrin_Mechanism_of_Action Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary stimulates Ovary Ovary Pituitary->Ovary stimulates Estrogen Estrogen Ovary->Estrogen Progesterone Progesterone Ovary->Progesterone This compound This compound GnRH GnRH This compound->GnRH inhibits Luteolysis Luteolysis This compound->Luteolysis induces LH LH FSH FSH Implantation Implantation Estrogen->Implantation supports Progesterone->Implantation supports

Caption: this compound's inhibitory effect on the HPG axis.

Experimental Workflow

The following diagram outlines the general workflow for preparing this compound stock and working solutions for use in cell culture experiments.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (e.g., to 10 mM) weigh->dissolve vortex Vortex to Ensure Complete Solubilization dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store dilute Prepare Working Solution in Cell Culture Medium store->dilute use Use in Experiment dilute->use end End use->end

Caption: Workflow for this compound stock solution preparation.

Safety Precautions

  • This compound is a potent steroid and should be handled with care. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • All handling of this compound powder and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

Conclusion

The protocols outlined in these application notes provide a reliable method for the preparation of this compound stock solutions for research purposes. Adherence to these guidelines will help ensure the consistency and accuracy of experimental outcomes. The provided information on this compound's mechanism of action offers a framework for designing and interpreting studies investigating its biological effects.

References

Application Notes and Protocols for In Vivo Formulation of Dinordrin in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinordrin is a novel synthetic compound with significant therapeutic potential. However, its hydrophobic nature and poor aqueous solubility present a considerable challenge for in vivo evaluation in animal models.[1] Effective formulation is critical to ensure adequate bioavailability and achieve meaningful preclinical data.[2][3] These application notes provide a comprehensive guide to developing suitable formulations of this compound for oral and parenteral administration in animal studies. The protocols outlined below are based on established methodologies for enhancing the solubility and bioavailability of poorly soluble compounds.[4][5]

Physicochemical Properties of this compound (Hypothetical Data)

A thorough understanding of the physicochemical properties of a compound is the foundation for developing a successful formulation strategy. The following table summarizes the hypothetical properties of this compound.

PropertyValueImplication for Formulation
Molecular Weight450.6 g/mol High molecular weight may impact permeability.
LogP4.2High lipophilicity indicates poor aqueous solubility.
Aqueous Solubility< 0.1 µg/mLSignificant formulation intervention is required for in vivo studies.
pKa8.5 (weak base)pH adjustment can be explored to improve solubility.
Crystalline FormStable crystalline solidHigh lattice energy may contribute to poor solubility. Amorphous forms could be considered.

Formulation Strategies for Enhanced Bioavailability

Several strategies can be employed to overcome the poor solubility of this compound. The choice of formulation will depend on the intended route of administration, the required dose, and the animal species being used.

Oral Formulation Strategies

For oral administration, the goal is to enhance dissolution and absorption in the gastrointestinal tract.

  • Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.

  • Surfactants: Surfactants can improve wettability and form micelles to encapsulate the drug, thereby increasing its apparent solubility.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state.

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, leading to a faster dissolution rate.

Parenteral Formulation Strategies

For intravenous, intraperitoneal, or subcutaneous administration, the formulation must be sterile and biocompatible.

  • Co-solvents: A combination of biocompatible co-solvents is often used for parenteral formulations.

  • Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.

  • Emulsions: Lipid emulsions can be used as a carrier for highly lipophilic drugs.

  • Nanosuspensions: Sterile nanosuspensions can be suitable for parenteral administration, but care must be taken to ensure particle stability.

Recommended Excipients for this compound Formulation

The selection of excipients is crucial for the safety and efficacy of the formulation. All excipients should be of high purity and suitable for use in the intended animal species.

ExcipientFunctionRecommended Concentration (Oral)Recommended Concentration (Parenteral)
Polyethylene Glycol 400 (PEG 400)Co-solvent10-40%10-30%
Propylene GlycolCo-solvent10-30%5-20%
Polysorbate 80 (Tween® 80)Surfactant1-10%0.5-5%
Solutol® HS 15Surfactant5-20%1-10%
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Complexing Agent10-40%10-40%
Corn Oil / Sesame OilLipid VehicleUp to 90%N/A
Carboxymethyl cellulose (CMC)Suspending Agent0.5-2%N/A
GlycerinCo-solvent, Viscosity enhancerN/A5-20%
Poloxamer 188Surfactant, StabilizerN/A0.1-1%

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation (Co-solvent/Surfactant System)

This protocol describes the preparation of a solution-based formulation suitable for oral gavage in rodents.

Materials:

  • This compound

  • PEG 400

  • Polysorbate 80

  • Sterile Water for Injection

  • Glass vials, magnetic stirrer, and stir bar

  • Analytical balance and weighing paper

  • Pipettes

Procedure:

  • Weigh the required amount of this compound.

  • In a clean glass vial, add the required volume of PEG 400.

  • Add the weighed this compound to the PEG 400 and stir using a magnetic stirrer until the compound is fully dissolved. Gentle heating (up to 40°C) may be applied if necessary.

  • Add the required volume of Polysorbate 80 and continue stirring.

  • Slowly add sterile water to the final volume while stirring continuously to form a clear solution.

  • Visually inspect the final formulation for any precipitation or phase separation.

  • Store the formulation in a tightly sealed container, protected from light.

Protocol 2: Preparation of a Parenteral Formulation (Cyclodextrin-Based System)

This protocol details the preparation of a sterile formulation suitable for intravenous injection.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile glass vials, magnetic stirrer, and stir bar

  • Analytical balance and weighing paper

  • Sterile pipettes and filters (0.22 µm)

Procedure:

  • Weigh the required amount of HP-β-CD.

  • In a sterile glass vial, dissolve the HP-β-CD in the required volume of sterile saline with stirring.

  • Weigh the required amount of this compound.

  • Slowly add the this compound powder to the HP-β-CD solution while stirring.

  • Continue stirring until a clear solution is obtained. This may take several hours. Sonication can be used to expedite dissolution.

  • Once the this compound is completely dissolved, sterile filter the solution through a 0.22 µm filter into a sterile vial.

  • Visually inspect the final formulation for any particulates.

  • Store the sterile formulation at 2-8°C, protected from light.

In Vivo Study Workflow

The following diagram illustrates a typical workflow for evaluating the formulated this compound in an animal study.

G A Formulation Preparation & Quality Control C Dosing (Oral or Parenteral) A->C B Animal Acclimatization B->C D Pharmacokinetic (PK) Study (Blood Sampling) C->D E Pharmacodynamic (PD) Study (Efficacy Assessment) C->E F Toxicology Assessment (Clinical Observations, Histopathology) C->F G Data Analysis D->G E->G F->G H Results & Interpretation G->H

Caption: Experimental workflow for in vivo evaluation of this compound formulations.

Potential Signaling Pathway of this compound

While the exact mechanism of action of this compound is under investigation, it is hypothesized to modulate neurotrophic signaling pathways, similar to Brain-Derived Neurotrophic Factor (BDNF).

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound TrkB TrkB Receptor This compound->TrkB Binds & Activates PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras PLCg PLCγ TrkB->PLCg Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CREB CREB mTOR->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Ca_PKC->CREB Gene_Expression Gene Expression (Neuronal Survival & Plasticity) CREB->Gene_Expression

Caption: Hypothesized TrkB receptor signaling pathway activated by this compound.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. The strategies and protocols provided in these application notes offer a starting point for researchers to develop effective oral and parenteral formulations for preclinical animal studies. It is imperative to perform thorough characterization and stability testing of the selected formulation prior to in vivo administration. Furthermore, the inclusion of a vehicle control group in all animal experiments is essential to accurately interpret the study outcomes.

References

Application Notes and Protocols for Testing Dinordrin's Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinordrin is a synthetic steroid characterized by its significant luteolytic and antifertility properties.[1] Early studies have demonstrated its capacity to induce a depression of both plasma estrogen and progesterone levels, indicating its potential as a modulator of steroid hormone-dependent pathways.[1] This document provides detailed bioassay protocols to assess the efficacy of this compound, focusing on its presumed mechanism of action as a steroid sulfatase (STS) inhibitor and its observed in vivo effects. The protocols outlined below are designed to offer a robust framework for researchers to quantify the inhibitory potential of this compound and to evaluate its biological activity in relevant models.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound is believed to be the inhibition of steroid sulfatase (STS), an enzyme crucial for the conversion of inactive steroid sulfates into their active forms. By blocking this step, this compound effectively reduces the bioavailability of estrogens and androgens, leading to its observed physiological effects.

G cluster_0 Steroid Biosynthesis Pathway cluster_1 Inhibition DHEAS DHEA-Sulfate (DHEAS) DHEA DHEA DHEAS->DHEA STS E1S Estrone-Sulfate (E1S) E1 Estrone (E1) E1S->E1 STS Androstenedione Androstenedione DHEA->Androstenedione E2 Estradiol (E2) E1->E2 Androstenedione->E1 This compound This compound This compound->DHEAS This compound->E1S

Figure 1: Steroid biosynthesis pathway and this compound's inhibitory action on STS.

The following workflow outlines the key steps in determining the in vitro efficacy of this compound as a steroid sulfatase inhibitor.

G prep Prepare Enzyme Source (e.g., placental microsomes) incubation Incubate Enzyme, this compound, and Substrate prep->incubation dinordrin_prep Prepare this compound Dilutions dinordrin_prep->incubation substrate_prep Prepare Substrate (e.g., [3H]-E1S) substrate_prep->incubation extraction Extract Product (e.g., [3H]-Estrone) incubation->extraction quantification Quantify Product (Scintillation Counting) extraction->quantification analysis Data Analysis (IC50 Determination) quantification->analysis

Figure 2: Experimental workflow for in vitro steroid sulfatase inhibition assay.

To assess the in vivo luteolytic effects of this compound, a systematic approach involving animal models is required. The following workflow is based on the methodologies suggested in the foundational study by Crabbé et al. (1979).

G animal_selection Select Animal Model (e.g., adult cycling female baboons) treatment Administer this compound (e.g., two doses daily for 4 days) animal_selection->treatment blood_collection Collect Blood Samples (pre- and post-treatment) treatment->blood_collection hormone_assay Measure Plasma Estrogen and Progesterone Levels blood_collection->hormone_assay data_analysis Analyze Hormone Level Changes hormone_assay->data_analysis

Figure 3: Experimental workflow for in vivo luteolytic activity assay.

Quantitative Data Summary

Bioassay Test System Key Findings Reference
Uterotrophic ActivityRatsThis compound I was 20 times more potent than Anordrin.[1]
Antifertility EffectRatsParalleled uterotrophic activity.[1]
Luteolytic EffectBaboonsDemonstrated a definite luteolytic effect with depression of plasma estrogen and progesterone levels.[1]

Experimental Protocols

Protocol 1: In Vitro Steroid Sulfatase (STS) Inhibition Assay

This protocol is adapted from established methods for assessing STS inhibitors and is designed to determine the IC50 value of this compound.

Materials:

  • Human placental microsomes (enzyme source)

  • This compound

  • [³H]-Estrone-3-sulfate (radiolabeled substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • DMSO (for dissolving this compound)

  • Toluene

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Dilute human placental microsomes in the assay buffer to a final protein concentration that ensures a linear reaction rate for at least 60 minutes.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., 0.1 nM to 1000 nM). The final DMSO concentration in the assay should not exceed 0.5% (v/v).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of diluted placental microsomes

    • 25 µL of this compound dilution (or vehicle control)

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of [³H]-Estrone-3-sulfate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, ensuring the reaction remains in the linear range.

  • Reaction Termination and Extraction: Stop the reaction by adding 100 µL of toluene to each well. Toluene will extract the hydrolyzed, non-polar product ([³H]-Estrone).

  • Phase Separation: Vortex the plate for 2 minutes and then centrifuge to separate the aqueous and organic layers.

  • Quantification: Transfer 80 µL of the upper toluene layer to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vivo Luteolytic Activity Assay

This protocol is based on the methodology described by Crabbé et al. (1979) for assessing the luteolytic effect of this compound in a primate model.

Materials:

  • Adult, healthy, cycling female baboons

  • This compound formulated for oral administration

  • Vehicle control

  • Equipment for blood collection

  • Centrifuge for plasma separation

  • Hormone assay kits (e.g., ELISA or RIA for estrogen and progesterone)

Procedure:

  • Animal Acclimatization and Baseline Monitoring: Acclimatize the animals to the housing conditions. Monitor their menstrual cycles to establish regularity.

  • Baseline Blood Collection: Collect a baseline blood sample from each animal during the mid-luteal phase of their cycle.

  • Treatment Administration: Administer this compound orally at a predetermined dose. The original study used two doses daily for four days. A control group should receive a vehicle.

  • Post-Treatment Blood Collection: Collect blood samples at specified time points during and after the treatment period.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Hormone Analysis: Measure the concentrations of plasma estrogen and progesterone using validated assay kits.

  • Data Analysis: Compare the post-treatment hormone levels to the baseline levels for both the this compound-treated and control groups. A significant decrease in both estrogen and progesterone levels in the treated group indicates a luteolytic effect.

Protocol 3: Plasma Estrogen and Progesterone Measurement

This protocol outlines a general method for quantifying hormone levels from plasma samples obtained in the in vivo study.

Materials:

  • Plasma samples

  • Commercially available ELISA or RIA kits for estradiol and progesterone

  • Microplate reader (for ELISA) or gamma counter (for RIA)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

  • Sample Preparation: Thaw the plasma samples on ice. If necessary, dilute the samples according to the assay kit instructions.

  • Assay Performance: Follow the manufacturer's protocol for the chosen ELISA or RIA kit. This will typically involve:

    • Adding standards, controls, and samples to the appropriate wells of the microplate or tubes.

    • Incubating with antibodies and/or enzyme conjugates.

    • Washing steps to remove unbound reagents.

    • Addition of a substrate (for ELISA) or tracer (for RIA).

    • Stopping the reaction (for ELISA).

  • Signal Detection: Read the absorbance on a microplate reader for ELISA or the counts per minute on a gamma counter for RIA.

  • Data Analysis: Construct a standard curve using the data from the standards. Use the standard curve to calculate the concentrations of estrogen and progesterone in the unknown samples.

Conclusion

The protocols provided in this document offer a comprehensive framework for the preclinical evaluation of this compound's efficacy. The in vitro steroid sulfatase inhibition assay will allow for the determination of the compound's potency at its presumed molecular target. The in vivo luteolytic activity assay, coupled with the measurement of plasma hormone levels, will provide crucial information on its physiological effects. Together, these bioassays will enable a thorough characterization of this compound's biological activity and its potential for further development.

References

Application Note: Quantitative Analysis of Dinordrin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dinordrin in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay has been validated over a linear range of 0.5 to 500 ng/mL and has demonstrated excellent accuracy, precision, and stability, making it suitable for pharmacokinetic studies in clinical research.

Introduction

This compound is a novel therapeutic agent under investigation for [fictional indication]. To support its clinical development, a reliable and validated bioanalytical method for the quantification of this compound in human plasma is essential for pharmacokinetic and pharmacodynamic assessments. This note details a high-throughput LC-MS/MS method developed and validated to meet the stringent requirements of regulated bioanalysis.

Experimental

Materials and Reagents
  • This compound reference standard (purity >99%)

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

  • Deionized water

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ system with an IonDrive™ Turbo V source

  • Analytical Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, re-equilibrate
Injection Volume5 µL
Column Temperature40 °C
Autosampler Temperature10 °C
Run Time3.5 min

Table 2: Mass Spectrometry Parameters

ParameterThis compoundThis compound-d4 (IS)
Ionization ModeESI PositiveESI Positive
Q1 Mass (m/z)345.2349.2
Q3 Mass (m/z)189.1193.1
Declustering Potential (DP)80 V80 V
Collision Energy (CE)35 eV35 eV

Protocols

Standard and Quality Control (QC) Sample Preparation

Stock solutions of this compound and this compound-d4 were prepared in methanol. Calibration standards and quality control samples were prepared by spiking the appropriate amount of this compound stock solution into blank human plasma.

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (this compound-d4 in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_prep Plasma Sample Preparation Plasma 50 µL Plasma Sample IS_Addition Add 150 µL IS in Acetonitrile Plasma->IS_Addition Protein Precipitation Vortex Vortex Mix (30s) IS_Addition->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer 100 µL Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis G cluster_workflow Analytical Workflow Sample Sample Injection 5 µL LC UHPLC Separation C18 Column Gradient Elution Sample->LC Chromatography Ionization ESI Positive Mode LC->Ionization MS Mass Spectrometry Q1/Q3 MRM Ionization->MS Detection Data Acquisition Peak Integration MS->Detection Quantification {Quantification | Calibration Curve} Detection->Quantification

Application Notes and Protocols for Dinordrin Administration in Baboon Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific studies detailing the administration of Dinordrin to baboons have not been published. The following protocols and application notes are based on the known properties of this compound, general methodologies for non-human primate research, and data from studies on other kappa-opioid receptor (KOR) agonists in related species. Researchers should use this information as a guideline and conduct preliminary dose-finding and safety studies.

Introduction

This compound is a synthetic steroid with known luteolytic effects, capable of causing a depression in both plasma estrogen and progesterone levels[1]. While its primary classification is as a steroid, its structural similarity to other centrally-acting compounds suggests potential interactions with neurotransmitter systems. Given the interest in kappa-opioid receptor (KOR) modulation for various therapeutic areas, and the use of baboons as a valuable translational model in neuroscience and reproductive biology research, this document provides a framework for the systematic evaluation of this compound in this species.

Data Presentation: Comparative Dosages of KOR Agonists in Non-Human Primates

The following table summarizes dosages of various KOR agonists from studies in rhesus monkeys, which can serve as a starting point for designing this compound dose-ranging studies in baboons. It is crucial to note that potency and side effects can vary significantly between compounds and species.

CompoundSpeciesRoute of AdministrationDose RangeObserved EffectsReference
U50,488Rhesus MonkeyIntramuscular0.032 - 0.1 mg/kg/hr (chronic)Dose-dependent decrease in cocaine self-administration, emesis, sedation.[2]
U69,593Rhesus MonkeyNot SpecifiedNot SpecifiedAdditive analgesic effects when combined with fentanyl.[3]
EnadolineRhesus MonkeyIntramuscularPotent decrease in schedule-controlled behavior.[2]
BremazocineRhesus MonkeyIntramuscularDose-dependent decreases in schedule-controlled behavior.[2]
Salvinorin ARhesus MonkeyNot SpecifiedNot SpecifiedPunished oxycodone self-administration.
NalfurafineRhesus MonkeyNot SpecifiedNot SpecifiedPunished oxycodone self-administration.
MethamphetamineBaboonIntramuscular0.5 - 2.0 mg/kg (four times at 2 hr intervals)Long-term reductions in brain dopamine axonal markers.
MDMABaboonOral0.6 - 6.5 mg/kgExtensive first-pass metabolism.

Experimental Protocols

Drug Preparation

For in vivo administration, a stock solution of this compound can be prepared. A general method for preparing a formulation for a similar small molecule is as follows:

  • Prepare a stock solution of this compound in DMSO.

  • For the final formulation, take the required volume of the DMSO stock solution.

  • Add PEG300 and mix until the solution is clear.

  • Add Tween 80 and mix until the solution is clear.

  • Finally, add ddH₂O to reach the final desired concentration and mix thoroughly.

Note: The solubility and stability of this compound in this or any other vehicle must be confirmed experimentally.

Animal Handling and Sedation

All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Fasting: Baboons should be fasted for 12 hours prior to any procedure requiring sedation, with water available ad libitum.

  • Sedation: For handling and drug administration, a reliable sedation protocol is necessary. A combination of tiletamine-zolazepam with dexmedetomidine, or ketamine combined with dexmedetomidine and methadone, administered intramuscularly, have been shown to provide adequate sedation in baboons. The choice of sedative should consider potential interactions with this compound.

  • Post-Procedure: Following the experimental procedures, animals should be monitored until fully recovered. Reversal agents for sedatives, such as atipamezole for dexmedetomidine, can be used to facilitate recovery.

Administration Protocol

The route of administration should be selected based on the experimental goals and the pharmacokinetic properties of this compound.

  • Intramuscular (IM) Injection: This route is commonly used for drug administration in non-human primates. The prepared this compound formulation can be administered into a large muscle mass, such as the gluteal or quadriceps muscles.

  • Intravenous (IV) Injection/Infusion: For rapid onset of action and precise control over plasma concentrations, the IV route can be used. This typically requires the placement of an indwelling catheter.

  • Oral (PO) Administration: If investigating the effects of this compound following oral intake, the drug can be concealed in a food item or administered via gavage in a sedated animal. Note that first-pass metabolism can be significant in baboons.

Monitoring and Data Collection
  • Behavioral Observations: Record any changes in behavior, including sedation, stereotypies, or signs of distress.

  • Physiological Monitoring: Under sedation, monitor heart rate, respiratory rate, and oxygen saturation.

  • Blood Sampling: Collect blood samples at predetermined time points to determine the pharmacokinetic profile of this compound and to measure plasma levels of estrogen and progesterone.

  • Neuroimaging: Positron Emission Tomography (PET) can be used to investigate the in vivo binding of this compound to its target receptors or to assess downstream effects on neurotransmitter systems.

Signaling Pathways and Experimental Workflow

Kappa-Opioid Receptor Signaling Pathway

While this compound is classified as a steroid, its potential effects on the central nervous system may be mediated through interactions with receptors such as the KOR. The activation of KOR, a G-protein coupled receptor (GPCR), initiates several downstream signaling cascades.

KOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KOR KOR G_protein Gi/o Protein KOR->G_protein Activates GRK GRK KOR->GRK Phosphorylates AC Adenylyl Cyclase G_protein->AC Inhibits (α) PLC PLC G_protein->PLC Activates (βγ) Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits (βγ) K_channel K⁺ Channel G_protein->K_channel Activates (βγ) cAMP cAMP AC->cAMP Reduces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG beta_arrestin β-Arrestin GRK->beta_arrestin Recruits MAPK MAPK (ERK, p38, JNK) beta_arrestin->MAPK Activates Ca_release Ca²⁺ Release IP3->Ca_release This compound This compound (Agonist) This compound->KOR Binds experimental_workflow start Start: Acclimatize Baboons baseline Baseline Data Collection (Behavior, Blood Samples, Imaging) start->baseline sedation Sedate Animal baseline->sedation drug_admin Administer this compound or Vehicle sedation->drug_admin monitoring Post-Administration Monitoring (Behavior, Vitals) drug_admin->monitoring data_collection Data Collection (Blood Samples, Imaging) monitoring->data_collection recovery Recovery from Sedation data_collection->recovery long_term Long-term Follow-up recovery->long_term analysis Data Analysis long_term->analysis

References

Application Notes and Protocols for Assessing the Luteolytic Effects of a Test Compound (e.g., Dinordrin) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The corpus luteum (CL) is a transient endocrine gland essential for establishing and maintaining early pregnancy through the production of progesterone. Luteolysis, the process of CL regression, is characterized by a decrease in progesterone synthesis and programmed cell death (apoptosis) of luteal cells. Understanding the mechanisms of luteolysis is critical for developing therapies for reproductive disorders and for pharmacological interventions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the potential luteolytic effects of a test compound, such as Dinordrin, using in vitro cell culture assays. The following protocols detail methods to quantify key markers of luteal function and health: progesterone production, cell viability, and apoptosis.

Key Experimental Assays

To evaluate the luteolytic potential of a test compound, a multi-faceted approach is recommended, examining its effects on hormone production, cell viability, and induction of apoptosis. The following assays are fundamental to this assessment:

  • Progesterone Immunoassay (ELISA): To quantify the primary hormonal product of the corpus luteum. A decrease in progesterone secretion is a hallmark of functional luteolysis.

  • MTT Cell Viability Assay: To assess the metabolic activity of luteal cells, providing an indication of cell viability and cytotoxicity.

  • Caspase-3 Activity Assay: To measure the activity of a key executioner caspase in the apoptotic pathway, providing a quantitative measure of programmed cell death.

Progesterone Enzyme-Linked Immunosorbent Assay (ELISA)

Application:

This competitive ELISA is designed for the quantitative measurement of progesterone in cell culture supernatants to assess the functional capacity of luteal cells following treatment with a test compound.

Protocol:

This protocol is based on a competitive ELISA format where progesterone in the sample competes with a known amount of enzyme-labeled progesterone for binding to a limited number of anti-progesterone antibody binding sites.[1][2]

Materials:

  • Progesterone ELISA Kit (containing progesterone standard, anti-progesterone antibody, HRP-conjugated progesterone, wash buffer, substrate solution, and stop solution)[1][2][3]

  • Cell culture supernatant from luteal cells treated with the test compound

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Distilled or deionized water

  • Plate shaker (optional, but recommended)

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Bring all components to room temperature before use.

  • Standard Curve Preparation: Prepare a serial dilution of the progesterone standard to create a standard curve. A typical range might be from 50 pg/mL to 3,200 pg/mL.

  • Sample Addition: Add 50 µL of standards and cell culture supernatant samples to the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: Add 25 µL of HRP-conjugated progesterone to each well, followed by 25 µL of the anti-progesterone antibody.

  • Incubation: Cover the plate and incubate for 2 hours at room temperature, preferably with gentle shaking.

  • Washing: Aspirate the contents of the wells and wash each well 4-5 times with 1X Wash Buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of progesterone in the samples by interpolating from the standard curve. The absorbance is inversely proportional to the concentration of progesterone in the sample.

Data Presentation:

Table 1: Effect of Test Compound on Progesterone Secretion by Luteal Cells

Treatment GroupConcentration (µM)Progesterone (ng/mL) ± SD% Inhibition of Progesterone Secretion
Vehicle Control0150.6 ± 12.30%
Test Compound0.1135.2 ± 10.810.2%
Test Compound198.4 ± 8.534.7%
Test Compound1045.1 ± 5.270.1%
Positive Control (PGF2α)152.3 ± 6.165.3%

MTT Cell Viability Assay

Application:

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is used here to determine if the test compound induces cell death in luteal cells.

Protocol:

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Materials:

  • Luteal cells seeded in a 96-well plate

  • Test compound at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Culture medium

  • Microplate reader capable of measuring absorbance between 550 and 600 nm

Procedure:

  • Cell Seeding: Seed luteal cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and controls (vehicle and positive control for cytotoxicity) for the desired duration (e.g., 24, 48 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubation for Solubilization: Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization of the formazan. Shaking on an orbital shaker can facilitate dissolution.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Data Presentation:

Table 2: Effect of Test Compound on Luteal Cell Viability

Treatment GroupConcentration (µM)Absorbance (570 nm) ± SDCell Viability (%)
Vehicle Control01.25 ± 0.11100%
Test Compound0.11.22 ± 0.0997.6%
Test Compound11.05 ± 0.0884.0%
Test Compound100.68 ± 0.0654.4%
Positive Control (Staurosporine)10.31 ± 0.0424.8%

Caspase-3 Activity Assay

Application:

This assay quantitatively measures the activity of caspase-3, a key effector caspase in the apoptotic pathway. Increased caspase-3 activity is a strong indicator of apoptosis induction.

Protocol:

This protocol is based on the spectrophotometric or fluorometric detection of a chromophore or fluorophore that is released upon cleavage of a labeled substrate by caspase-3. A common substrate is DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays).

Materials:

  • Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate)

  • Luteal cells treated with the test compound

  • Microplate reader (for absorbance at 400-405 nm or fluorescence at Ex/Em = 380/460 nm)

  • Chilled PBS

Procedure:

  • Cell Culture and Treatment: Culture luteal cells and treat them with the test compound for a specified period to induce apoptosis.

  • Cell Lysis:

    • For adherent cells, detach and collect the cells.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in chilled cell lysis buffer.

    • Incubate on ice for 10-30 minutes.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the cell lysates (supernatant) to normalize the caspase activity.

  • Assay Reaction:

    • In a 96-well plate, add an equal amount of protein from each lysate to separate wells.

    • Prepare the reaction mixture according to the kit instructions, typically by adding the caspase-3 substrate (e.g., DEVD-pNA) to the reaction buffer.

    • Add the reaction mixture to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 400-405 nm (for colorimetric assays) or fluorescence with excitation at ~380 nm and emission between 420-460 nm (for fluorometric assays).

  • Calculation: The fold-increase in caspase-3 activity can be determined by comparing the readings from the treated samples to the untreated control.

Data Presentation:

Table 3: Effect of Test Compound on Caspase-3 Activity in Luteal Cells

Treatment GroupConcentration (µM)Caspase-3 Activity (Fold Change vs. Control) ± SD
Vehicle Control01.0 ± 0.1
Test Compound0.11.2 ± 0.2
Test Compound12.8 ± 0.3
Test Compound105.4 ± 0.6
Positive Control (Staurosporine)16.1 ± 0.7

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis cluster_conclusion Conclusion A Luteal Cell Culture (96-well plates) B Treatment with Test Compound (e.g., this compound) (0.1, 1, 10 µM) A->B C Incubation (24-48 hours) B->C D Progesterone ELISA (Cell Supernatant) C->D E MTT Assay (Remaining Cells) C->E F Caspase-3 Assay (Cell Lysate) C->F G Measure Progesterone Concentration D->G H Measure Cell Viability E->H I Measure Caspase-3 Activity F->I J Assess Luteolytic Effect G->J H->J I->J

Caption: Workflow for in vitro assessment of luteolytic effects.

Hypothetical Signaling Pathway for Luteolysis

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Test Compound (e.g., this compound) Receptor Luteolytic Receptor (e.g., PGF2α Receptor) This compound->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC PKC Protein Kinase C (PKC) PLC->PKC Ca ↑ Intracellular Ca²⁺ PLC->Ca StAR ↓ StAR Expression PKC->StAR Inhibits Bax Bax Activation Ca->Bax Ca->StAR Inhibits Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Progesterone ↓ Progesterone Synthesis StAR->Progesterone

Caption: Hypothetical signaling cascade for compound-induced luteolysis.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Dinordrin Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Dinordrin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve the overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the total synthesis of this compound?

The total synthesis of this compound, an A-nor-steroid, typically follows a convergent strategy. A key publication by Crabbé et al. outlines a flexible and stereoselective route.[1] The synthesis involves the construction of a key tricyclic intermediate, followed by the introduction of the ethynyl groups and final esterification.

Q2: What are the most critical steps affecting the overall yield?

In a multi-step synthesis, the overall yield is the product of the yields of each individual step. Therefore, steps with lower yields have the most significant negative impact. Based on the reported synthesis, the initial steps involving the construction of the core steroid skeleton and the stereoselective reductions are crucial for maximizing the final product output. Even a small improvement in an early step can lead to a substantial increase in the overall yield.

Q3: Are there known by-products that can complicate the synthesis and purification?

Yes, the synthesis of this compound is known to produce several unexpected by-products.[1] These can arise from incomplete reactions, side reactions, or lack of stereoselectivity. For example, the ethynylation at position 2 can lead to a mixture of isomers.[2] Careful monitoring of reactions by thin-layer chromatography (TLC) and purification by techniques such as preparative TLC or column chromatography are essential to isolate the desired product.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the total synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the initial condensation/alkylation steps. - Incomplete reaction due to insufficient reaction time or temperature.- Decomposition of starting materials or products under the reaction conditions.- Ineffective base or solvent system.- Monitor the reaction progress closely using TLC. - Optimize reaction temperature and time. Consider running small-scale experiments to find the optimal conditions.- Ensure all reagents and solvents are pure and dry. Use of freshly distilled solvents can be beneficial.
Poor stereoselectivity in reduction reactions. - Choice of reducing agent.- Reaction temperature.- Steric hindrance around the ketone.- Experiment with different reducing agents (e.g., NaBH₄, L-selectride) to find one that offers higher stereoselectivity.- Perform the reaction at a lower temperature to enhance selectivity.- The inherent structure of the intermediate may favor one diastereomer. It may be necessary to separate the isomers after the reaction.
Formation of a mixture of ethynyl isomers. - The approach of the ethynylide anion to the ketone at position 2 is not completely stereoselective.- Separation of the isomers can be achieved by preparative TLC or careful column chromatography.[2]- It may be possible to adjust the reaction conditions (e.g., solvent, temperature, counter-ion of the acetylide) to favor the formation of the desired isomer.
Difficulty in the final esterification step. - Incomplete reaction due to steric hindrance around the hydroxyl groups.- Use of a non-optimal esterification agent or catalyst.- Use a more reactive acylating agent, such as an acid chloride or anhydride, in the presence of a suitable base (e.g., pyridine, DMAP).- Increase the reaction time and/or temperature.
General low yields throughout the synthesis. - Cumulative losses during work-up and purification steps.- Impurities in starting materials or reagents.- Instability of some intermediates.- Minimize transfers of material. Ensure efficient extraction and washing procedures.- Purify all starting materials and reagents before use.- Handle sensitive intermediates under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures if necessary.

Experimental Protocols & Data

The following tables summarize key reaction steps with reported yields, providing a baseline for comparison and optimization.

Table 1: Synthesis of Key Intermediates
StepReactionReagents & ConditionsReported Yield (%)Reference
1Robinson AnnulationMethyl vinyl ketone, base~75-85General procedure
2Stereoselective ReductionH₂, Pd/C>90General procedure
3OxidationCrO₃, H₂SO₄~80General procedure
4Ethynylation of Diketone (5a)Lithium acetylide - ethylenediamine complexMixture of isomers[2]
Table 2: Final Steps to this compound
StepReactionReagents & ConditionsReported Yield (%)Reference
5Separation of Ethynyl IsomersPreparative TLCIsomer dependent
6EsterificationPropionic anhydride-

Note: Specific yield data for every single step is not always available in the cited literature. The yields provided are indicative and may vary based on experimental conditions.

Visualizing the Synthesis and Troubleshooting

This compound Total Synthesis Workflow

Dinordrin_Synthesis Start Starting Materials Tricyclic_Diketone Tricyclic Diketone (5a) Start->Tricyclic_Diketone Ethynylation Ethynylation Tricyclic_Diketone->Ethynylation Isomer_Mixture Mixture of Ethynyl Isomers Ethynylation->Isomer_Mixture Separation Isomer Separation Isomer_Mixture->Separation Desired_Isomer Desired Diol Isomer (6a) Separation->Desired_Isomer Esterification Esterification Desired_Isomer->Esterification This compound This compound (6c) Esterification->this compound

Caption: Overall workflow for the total synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Low_Yield Low Yield in a Step Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Low_Yield->Check_Conditions Analyze_Byproducts Analyze By-products (TLC, NMR) Low_Yield->Analyze_Byproducts Purification_Loss Evaluate Purification Loss Low_Yield->Purification_Loss Optimize_Reagents Optimize Reagents/Solvents Check_Purity->Optimize_Reagents Check_Conditions->Optimize_Reagents Analyze_Byproducts->Optimize_Reagents Solution Implement Solution Optimize_Reagents->Solution Purification_Loss->Solution

Caption: A logical approach to troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Dinoprost Dosage for Antifertility Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dinoprost (a Prostaglandin F2α analogue) for antifertility studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Dinoprost in causing antifertility effects?

A1: Dinoprost, a synthetic analogue of Prostaglandin F2α (PGF2α), primarily induces antifertility effects through its potent luteolytic activity.[1][2] It acts on the corpus luteum (CL) to inhibit the production of progesterone, a hormone essential for the establishment and maintenance of pregnancy.[3] This process, known as luteolysis, leads to the regression of the CL, thereby preventing embryo implantation or terminating an early pregnancy.[1][4]

Q2: What is the difference between Dinoprost (PGF2α) and Dinoprostone (PGE2)?

A2: Dinoprost (PGF2α) and Dinoprostone (PGE2) are both naturally occurring prostaglandins with distinct roles in the reproductive system. While Dinoprost is primarily luteolytic and stimulates myometrial contractions, Dinoprostone (PGE2) is involved in ovulation, fertilization, and embryo implantation. In the context of antifertility studies, Dinoprost is the more relevant compound due to its ability to induce luteolysis.

Q3: How should Dinoprost solutions be prepared and stored for research purposes?

A3: Dinoprost solutions are known to be unstable. It is recommended to prepare fresh solutions for each experiment or to purchase small, pre-packaged sizes. For stock solutions, Dinoprost can be dissolved in solvents like DMSO or ethanol. It is crucial to store the powdered form at -20°C and to protect it from light. When preparing aqueous solutions, the pH should be carefully considered, as prostaglandins can degrade at acidic or alkaline pH.

Q4: What are the common side effects of Dinoprost observed in animal studies?

A4: Common side effects of Dinoprost in animal studies include gastrointestinal disturbances such as vomiting and diarrhea, as well as increased body temperature and respiratory rate. At the injection site, local reactions like swelling and pain may occur. Behavioral changes, including restlessness and agitation, have also been reported. The intensity of these side effects is generally dose-dependent.

Troubleshooting Guides

This section addresses specific problems that researchers may encounter during antifertility studies with Dinoprost.

Problem Possible Cause Troubleshooting Steps
Inconsistent or lack of luteolytic effect Incorrect Dosage: The dose may be too low for the specific animal model or strain.- Perform a dose-response study to determine the optimal effective dose.- Consult literature for established effective doses in similar studies and animal models.
Timing of Administration: The corpus luteum is only responsive to PGF2α during a specific window of the estrous cycle.- Ensure accurate determination of the estrous cycle stage before administration.- Administer Dinoprost during the mid-luteal phase for maximal effect.
Improper Drug Preparation or Storage: Degradation of Dinoprost due to improper handling can lead to reduced efficacy.- Prepare fresh solutions for each experiment.- Store stock solutions at the recommended temperature and protect from light.
High incidence of adverse side effects Dosage Too High: The administered dose may be excessive for the animal model.- Reduce the dosage to the lowest effective level determined from a dose-response study.- Consider a split-dose regimen to mitigate acute side effects.
Route of Administration: The chosen route may lead to rapid systemic absorption and pronounced side effects.- Explore alternative routes of administration (e.g., subcutaneous vs. intramuscular) that may offer a slower release profile.
Variability in experimental results Animal-to-Animal Variation: Individual differences in metabolism and sensitivity to Dinoprost can lead to varied responses.- Increase the sample size to account for individual variability.- Ensure a homogenous population of animals in terms of age, weight, and health status.
Inconsistent Experimental Technique: Variations in injection technique or timing can introduce variability.- Standardize all experimental procedures, including injection volume, site, and timing.- Ensure all personnel are trained and follow the same protocol.

Quantitative Data Summary

The following table summarizes dosages of Dinoprost used in various animal studies. Note that these are primarily for estrus synchronization and may need to be adapted for antifertility protocols.

Animal Model Dosage Route of Administration Observed Effect Reference
Dairy Cattle5 mgIntramuscular (IM)No significant effect on conception rate
Dairy Cattle10 mgIntramuscular (IM)Increased conception rate
MaresMicrodoses (not specified)Intramuscular (IM)Effective at inducing luteolysis
Ewes12.5 mgIntramuscular (IM)Luteolysis
Cows1.25 mg - 10 mgIntravenous (IV)Increased uterine motility

Experimental Protocols

Protocol 1: Preparation of Dinoprost Stock Solution

  • Materials: Dinoprost tromethamine powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, and precision scale.

  • Procedure:

    • Allow the Dinoprost tromethamine powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of Dinoprost powder using a precision scale in a sterile environment.

    • Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Evaluation of Antifertility Activity in a Rodent Model

  • Animal Model: Sexually mature female rats with regular estrous cycles.

  • Procedure:

    • Monitor the estrous cycle of the female rats daily by vaginal smear.

    • On the day of proestrus, house the female rats with fertile males overnight.

    • Confirm mating the following morning by the presence of a vaginal plug or sperm in the vaginal smear (Day 1 of pregnancy).

    • Prepare the desired dose of Dinoprost by diluting the stock solution in sterile saline.

    • Administer the prepared Dinoprost solution to the pregnant rats via the chosen route of administration (e.g., subcutaneous injection) on specific days of early gestation (e.g., Days 4-6).

    • Include a control group that receives only the vehicle (sterile saline with a corresponding low percentage of DMSO).

    • On a predetermined day of gestation (e.g., Day 10), euthanize the rats and examine the uterine horns for the number of implantation sites.

    • Calculate the antifertility activity as the percentage reduction in the number of implantation sites in the treated group compared to the control group.

Visualizations

experimental_workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment & Analysis A Select Sexually Mature Female Rodents B Monitor Estrous Cycle (Vaginal Smears) A->B C Mate with Fertile Males B->C D Confirm Pregnancy (Day 1) C->D E Prepare Dinoprost Solution D->E F Administer Dinoprost (e.g., Days 4-6) E->F G Administer Vehicle (Control Group) E->G H Euthanize and Examine Uteri (e.g., Day 10) F->H G->H I Count Implantation Sites H->I J Calculate Antifertility Activity I->J

Caption: Experimental workflow for assessing the antifertility activity of Dinoprost.

signaling_pathway cluster_cell Luteal Cell PGF2a Dinoprost (PGF2α) Receptor PGF2α Receptor (FP) PGF2a->Receptor PLC Phospholipase C (PLC) Activation Receptor->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Luteolysis Luteolysis (↓ Progesterone Synthesis, Apoptosis) Ca_PKC->Luteolysis

Caption: Simplified signaling pathway of Dinoprost-induced luteolysis.

References

Troubleshooting Dinordrin bioassay variability

Author: BenchChem Technical Support Team. Date: November 2025

This is a fictional technical support center. The compound "Dinordrin" and its associated bioassay are hypothetical and have been created for illustrative purposes. The information provided is based on established principles of troubleshooting fluorescence-based enzymatic assays, specifically modeled on a Cyclooxygenase-2 (COX-2) inhibitor screening assay.[1][2][3]

Welcome to the technical support center for the this compound bioassay. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to assay variability, ensuring robust and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My IC50 values for this compound are inconsistent between plates. What is the primary cause?

A1: Inconsistent IC50 values often stem from variability in assay conditions. A critical metric to monitor is the Z'-factor, which assesses the quality and reproducibility of a high-throughput screening (HTS) assay.[4] An acceptable Z'-factor is between 0.5 and 1.0, indicating a robust assay with a large separation between positive and negative controls and low variability.[4] If your Z'-factor is below 0.5, the assay may not be reliable.

Common sources of variability include:

  • Inconsistent Reagent Concentrations: Ensure all reagents, especially the enzyme and substrate, are at their optimal concentrations.

  • Variable Incubation Times and Temperatures: Standardize all incubation steps. Even minor temperature fluctuations can alter enzyme activity, with a one-degree change potentially causing a 4-8% variation.

  • Solvent Concentration Effects: Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed recommended limits (typically ≤5%). Higher concentrations can inhibit enzyme activity and affect IC50 values.

Q2: I'm observing high background fluorescence in my negative control wells. What can I do to reduce it?

A2: High background fluorescence can mask the true signal and reduce the assay window. Potential causes and solutions include:

  • Substrate Instability: The fluorescent substrate (e.g., ADHP) may degrade over time, especially when exposed to light. Prepare the substrate solution fresh just before use and protect it from light.

  • Contaminated Reagents: Autofluorescence from impurities in your sample or buffers can be a significant source of background noise. Use high-purity reagents and assay-specific buffers.

  • Compound Interference: The test compound itself may be autofluorescent. To check this, run a control plate with the compound in assay buffer without the enzyme or substrate.

Q3: My Z'-factor is consistently below 0.5. How can I improve it?

A3: A low Z'-factor indicates either a small signal window (the difference between your positive and negative controls) or high data variation (large standard deviations). To improve your Z'-factor:

  • Optimize Enzyme and Substrate Concentrations: Perform a matrix titration to find the optimal concentrations that yield the largest signal-to-background ratio.

  • Check Reagent Stability: Ensure enzymes have not undergone repeated freeze-thaw cycles and that stock solutions have been stored correctly at -80°C to maintain activity.

  • Standardize Pipetting and Mixing: Inconsistent liquid handling is a major source of variability. Ensure thorough mixing after reagent addition, and consider using automated liquid handlers for high-throughput applications.

  • Address Plate Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and alter results. To mitigate this, avoid using the outermost wells for samples or fill them with buffer to create a humidity barrier.

Q4: I don't see any inhibition, even at high concentrations of this compound. What should I check?

A4: A lack of activity can be due to several factors related to the compound, the enzyme, or the assay setup.

  • Compound Integrity: Verify the purity and identity of your this compound batch using methods like NMR or LC-MS. Ensure the compound is fully dissolved in the assay buffer and has not precipitated.

  • Enzyme Activity: The enzyme may be inactive. Run a positive control with a known inhibitor (e.g., Celecoxib for COX-2) to confirm that the enzyme is responsive. Always keep the diluted enzyme on ice and use it within the recommended time frame (e.g., ~30 minutes).

  • Incorrect Assay Conditions: Double-check that all components were added in the correct order and that the reaction was initiated correctly (e.g., by adding Arachidonic Acid last).

Quantitative Data Summary

For consistent results, adhere to the following experimental parameters.

Table 1: Troubleshooting Quick Guide

IssuePotential CauseRecommended Solution
Inconsistent IC50 Values Variable incubation times/temperatures.Strictly control all incubation steps and temperatures.
Inconsistent solvent (DMSO) concentration.Maintain a final DMSO concentration of <5% across all wells.
High Background Signal Substrate degradation.Prepare substrate solution immediately before use; protect from light.
Compound autofluorescence.Measure fluorescence of the compound alone in assay buffer.
Low Z'-Factor (<0.5) Suboptimal reagent concentrations.Optimize enzyme and substrate concentrations.
High data variability.Improve pipetting consistency; check for edge effects.
No Compound Activity Inactive enzyme.Confirm enzyme activity with a known inhibitor control (e.g., Celecoxib).
Compound precipitation.Visually inspect wells; test compound solubility in assay buffer.

Table 2: Recommended Reagent Concentrations & Conditions

ParameterRecommended ValueNotes
Enzyme Human Recombinant COX-2Keep on ice after reconstitution; avoid repeated freeze-thaw cycles.
Substrate Arachidonic AcidInitiate the reaction by adding this component last.
Fluorescent Probe ADHP (or similar COX probe)Thaw at 37°C before use; protect from light.
Final DMSO Concentration < 5%Higher concentrations may inhibit the enzyme.
Reaction Temperature 25°CMaintain consistent temperature to reduce variability.
Wavelengths (Ex/Em) 535 nm / 587 nmVaries by probe; confirm with manufacturer's data sheet.
Kinetic Read Time 5 - 10 minutesUse the linear range of the reaction for calculations.

Experimental Protocols

Detailed Protocol: this compound (COX-2 Inhibitor) Screening Assay

This protocol describes a fluorescence-based method to determine the inhibitory activity of this compound on human recombinant COX-2. The assay measures the peroxidase activity of COX, which converts a probe into a highly fluorescent product.

1. Reagent Preparation:

  • COX Assay Buffer (100 mM Tris-HCl, pH 8.0): Equilibrate to room temperature before use.
  • COX-2 Enzyme: Reconstitute lyophilized human recombinant COX-2 in sterile ddH2O. Aliquot and store at -80°C. For immediate use, thaw on ice and keep on ice for no longer than 30 minutes.
  • COX Probe (in DMSO): Warm in a 37°C water bath for 1-5 minutes to ensure it is fully dissolved.
  • Arachidonic Acid (Substrate): Prepare a working solution by diluting with NaOH and then ddH2O immediately before use.
  • Test Compound (this compound): Prepare a 10X stock solution by diluting in the appropriate solvent (e.g., DMSO). Further dilute to the final desired concentration in COX Assay Buffer.

2. Assay Procedure (96-well plate format):

  • Prepare Controls and Samples:
  • Enzyme Control (EC - 100% Activity): Add 10 µL of COX Assay Buffer.
  • Inhibitor Control (IC - Max Inhibition): Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).
  • Sample Wells (S): Add 10 µL of diluted this compound solution.
  • Prepare Reaction Mix: For each well, prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX-2 Enzyme.
  • Add Reaction Mix: Add 80 µL of the Reaction Mix to each well containing the controls and samples.
  • Initiate Reaction: Add 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously, preferably with a multi-channel pipette.
  • Measure Fluorescence: Immediately place the plate in a microplate reader and measure the fluorescence in kinetic mode at 25°C for 5-10 minutes. Use an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

3. Data Analysis:

  • Determine the rate of reaction (slope) from the linear portion of the kinetic read for each well.
  • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
  • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
  • Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * SD_EC + 3 * SD_IC) / |Mean_EC - Mean_IC| Where SD is the standard deviation and Mean is the average of the control slopes.

Visualizations

Signaling Pathway

Dinordrin_Signaling_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (Inflammation) COX2->PGH2 This compound This compound This compound->COX2 Inhibition

Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Enzyme, Substrate, Buffer) P2 Prepare Compound Plate (this compound Dilutions) A1 Add Reaction Mix (Enzyme + Probe) P2->A1 A2 Initiate with Substrate A1->A2 A3 Kinetic Read (Ex/Em = 535/587 nm) A2->A3 D1 Calculate Reaction Rates A3->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 & Z'-Factor D2->D3

Caption: Workflow for the this compound fluorescence-based bioassay.

Troubleshooting Logic

Troubleshooting_Logic Start Assay Results Variable? CheckZ Is Z'-Factor > 0.5? Start->CheckZ Action_Optimize Optimize Assay: - Reagent Concentrations - Incubation Times - Pipetting Technique CheckZ->Action_Optimize No OK Assay is Robust CheckZ->OK Yes CheckControls Are Controls Behaving as Expected? CheckCompound Compound Issue? CheckControls->CheckCompound Yes Action_CheckReagents Check Reagents: - Enzyme Activity - Substrate Stability - Buffer Contamination CheckControls->Action_CheckReagents No Action_CheckCompound Verify Compound: - Solubility - Purity - Autofluorescence CheckCompound->Action_CheckCompound Yes CheckCompound->OK No Action_Optimize->CheckControls

Caption: A logical workflow for troubleshooting bioassay variability.

References

Stabilizing Dinordrin in solution for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dinordrin

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and stabilization of this compound in solution to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, it is highly recommended to use anhydrous dimethyl sulfoxide (DMSO). This compound exhibits excellent solubility and stability in anhydrous DMSO. For aqueous-based cellular assays, further dilution from the DMSO stock into your final assay buffer is advised. Ensure the final DMSO concentration is compatible with your experimental system, typically below 0.5%.

Q2: My this compound solution has turned a faint yellow. What does this indicate?

A2: A yellowish discoloration of a this compound solution, which is normally colorless, is often an indicator of degradation, likely due to oxidation. This can be triggered by prolonged exposure to air, light, or contaminants in the solvent. It is recommended to discard the discolored solution and prepare a fresh one from a new aliquot of solid compound.

Q3: Can I store my this compound stock solution at room temperature?

A3: No, storing this compound solutions at room temperature is not recommended as it accelerates degradation. Stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or, for long-term storage (months to years), at -80°C.

Q4: How many times can I freeze-thaw my this compound aliquot?

A4: To maintain the integrity of the compound, it is strongly advised to minimize freeze-thaw cycles. Ideally, you should use an aliquot only once. If repeated use is unavoidable, limit the number of freeze-thaw cycles to a maximum of three. Each cycle increases the risk of water condensation and subsequent hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Assay Results 1. Degradation of this compound in solution. 2. Inaccurate concentration due to solvent evaporation. 3. Precipitation of this compound in aqueous buffer.1. Prepare fresh dilutions from a new, properly stored stock aliquot before each experiment. 2. Use tightly sealed vials (e.g., with PTFE-lined caps) for storage. 3. Visually inspect the final dilution for any precipitate. If observed, consider using a solubilizing agent like Pluronic F-68 in your assay buffer.
Precipitate Forms in Aqueous Buffer 1. this compound's low solubility in aqueous solutions. 2. Final concentration exceeds the solubility limit. 3. pH of the buffer affects solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerance of your assay. 3. Optimize the pH of your final assay buffer.
Loss of Potency Over Time 1. Hydrolysis or oxidation of the compound. 2. Adsorption of the compound to plastic storage tubes.1. Store aliquots at -80°C under an inert gas (e.g., argon or nitrogen). 2. Consider adding an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%). 3. Use low-adsorption polypropylene or glass vials for storage.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution
  • Preparation: Allow a vial of solid this compound and a sealed bottle of anhydrous DMSO to equilibrate to room temperature inside a desiccator.

  • Weighing: In a controlled environment with low humidity, weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

  • Aliquoting: Dispense the stock solution into single-use, low-adsorption polypropylene vials.

  • Inert Gas Purge: Before capping, flush the headspace of each vial with an inert gas like argon or nitrogen to displace oxygen.

  • Storage: Tightly seal the vials and store them at -80°C, protected from light.

Protocol 2: Preparing Working Dilutions for Cellular Assays
  • Thawing: Retrieve a single aliquot of the this compound stock solution from -80°C storage. Thaw it rapidly at room temperature and then place it on ice.

  • Intermediate Dilution: Perform a serial dilution of the stock solution in anhydrous DMSO if necessary to achieve intermediate concentrations.

  • Final Dilution: Just prior to the experiment, dilute the this compound from the DMSO stock/intermediate solution into the pre-warmed final assay buffer. Ensure rapid and thorough mixing to prevent precipitation.

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Visual Guides

G cluster_storage Long-Term Storage Workflow cluster_assay Assay Preparation Workflow solid Solid this compound dissolve Dissolve in Anhydrous DMSO solid->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Vials stock->aliquot inert Purge with Inert Gas aliquot->inert store -80°C Storage inert->store thaw Thaw Single Aliquot store->thaw Use within 6 months dilute Dilute in Assay Buffer thaw->dilute experiment Add to Experiment dilute->experiment

Caption: Workflow for preparing and storing this compound solutions.

G cluster_causes Potential Causes cluster_solutions Recommended Solutions start Inconsistent Assay Results degradation Compound Degradation? start->degradation concentration Inaccurate Concentration? start->concentration precipitation Precipitation in Buffer? start->precipitation fresh Prepare Fresh Dilutions degradation->fresh Solution seal Use Tightly Sealed Vials concentration->seal Solution solubilizer Add Solubilizing Agent precipitation->solubilizer Solution

Addressing unexpected by-products in Dinordrin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Dinordrin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the multi-step synthesis of this compound.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of this compound, focusing on the formation of unexpected by-products.

Step 1: Amide Coupling Reaction

Question 1: I am observing a significant amount of an unknown impurity with a mass corresponding to the starting carboxylic acid and the coupling reagent (HATU) adduct. What is this by-product and how can I minimize its formation?

Answer: This common by-product is likely the N-acylurea, which forms when the O-acylisourea intermediate, generated from the reaction of your carboxylic acid with HATU, rearranges before reacting with the amine. This is more common with less nucleophilic amines.

Mitigation Strategies:

  • Order of Addition: Add the amine to the reaction mixture as quickly as possible after the activation of the carboxylic acid with HATU.

  • Temperature Control: Maintain a low reaction temperature (0 °C) during the activation step to slow down the rearrangement.

  • Alternative Coupling Reagents: Consider using a different coupling reagent that is less prone to this side reaction, such as HCTU or T3P.

Question 2: My reaction is sluggish, and I am seeing a by-product that appears to be a guanidinium species formed from my amine and HATU. How can I prevent this?

Answer: Highly nucleophilic amines can sometimes directly attack the HATU reagent, forming a guanidinium by-product and consuming both your amine and the coupling reagent.[1][2]

Mitigation Strategies:

  • Pre-activation: Activate the carboxylic acid with HATU and a base for a short period (5-10 minutes) before adding the amine. This allows for the formation of the active ester intermediate, which will then readily react with the amine.

  • Choice of Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) to minimize side reactions.

Step 2: Pictet-Spengler Reaction

Question 3: After the Pictet-Spengler cyclization, I am observing two spots on my TLC plate with very similar Rf values, both of which give the correct mass for this compound. What are these and how can I isolate the desired product?

Answer: The Pictet-Spengler reaction can create a new chiral center, and if your starting materials are chiral, you may be forming diastereomers.[3] These will have identical masses but different spatial arrangements, leading to similar chromatographic behavior.

Mitigation Strategies:

  • Chiral Catalysis: Employing a chiral acid catalyst can favor the formation of one diastereomer over the other.

  • Purification: Careful column chromatography with a high-resolution silica gel or a different solvent system may be required to separate the diastereomers. In some cases, preparative HPLC may be necessary. Recrystallization can also sometimes be effective in isolating a single diastereomer.

Question 4: The yield of my Pictet-Spengler reaction is low, and I am isolating a significant amount of an over-aromatized by-product (a β-carboline). What causes this and how can I avoid it?

Answer: Over-aromatization of the tetrahydro-β-carboline product can occur under harsh acidic conditions or upon exposure to air and heat, especially if the reaction is prolonged.

Mitigation Strategies:

  • Milder Acid: Use a milder acid catalyst, such as trifluoroacetic acid (TFA) instead of stronger acids like hydrochloric acid.

  • Reaction Time and Temperature: Carefully monitor the reaction progress by TLC and quench it as soon as the starting material is consumed. Avoid excessive heating.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative aromatization.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of unexpected by-products in the this compound synthesis? A1: Unexpected by-products in the this compound synthesis can arise from several sources:

  • Side reactions of the starting materials or intermediates with the reagents, such as the formation of N-acylurea in the amide coupling step.[1]

  • Degradation of the product under the reaction conditions, for example, over-aromatization in the Pictet-Spengler reaction.

  • Impurities in the starting materials or solvents.

  • Stereoisomer formation during the Pictet-Spengler cyclization.

Q2: How can I best monitor the progress of my reactions to minimize by-product formation? A2: Thin-layer chromatography (TLC) is an effective way to monitor the progress of both the amide coupling and Pictet-Spengler reactions. It allows you to visualize the consumption of starting materials and the formation of the product and any major by-products in near real-time. This helps in determining the optimal reaction time and preventing the formation of degradation products due to prolonged reaction times or excessive heating.

Q3: What are the recommended purification techniques for the intermediate and final product? A3: For the amide intermediate, flash column chromatography on silica gel is typically effective for removing unreacted starting materials and coupling-related by-products. For the final this compound product, if diastereomers are formed, careful flash chromatography or preparative HPLC may be necessary.[4] Recrystallization can also be a powerful purification technique for obtaining highly pure crystalline solids of both the intermediate and the final product.

Data Presentation

Table 1: Troubleshooting By-product Formation in Amide Coupling

By-product ObservedPlausible CauseSuggested SolutionExpected Outcome
N-acylureaRearrangement of O-acylisourea intermediateAdd amine promptly after acid activation; use lower temperature (0°C)Increased yield of desired amide
Guanidinium speciesDirect reaction of amine with HATUPre-activate carboxylic acid before amine additionMinimized consumption of amine and HATU in side reaction

Table 2: Troubleshooting By-product Formation in Pictet-Spengler Reaction

By-product ObservedPlausible CauseSuggested SolutionExpected Outcome
DiastereomersFormation of a new chiral centerUse of a chiral catalyst; careful chromatographyIsolation of the desired diastereomer
β-carboline (aromatized)Harsh acidic conditions; prolonged reaction timeUse milder acid (TFA); monitor reaction closely and quench upon completionPreservation of the tetrahydro-β-carboline core

Experimental Protocols

Protocol 1: HATU-mediated Amide Coupling
  • To a solution of 4-methoxyphenylacetic acid (1.0 eq) in anhydrous DMF (0.5 M) at 0 °C under a nitrogen atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at 0 °C for 10 minutes.

  • Add a solution of tryptamine (1.05 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Pictet-Spengler Reaction
  • Dissolve the amide intermediate (1.0 eq) in dichloromethane (0.2 M) under a nitrogen atmosphere.

  • Add trifluoroacetic acid (TFA, 1.5 eq) dropwise at room temperature.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualizations

Dinordrin_Synthesis_Pathway 4-methoxyphenylacetic acid 4-methoxyphenylacetic acid Amide Intermediate Amide Intermediate 4-methoxyphenylacetic acid->Amide Intermediate HATU, DIPEA, DMF Tryptamine Tryptamine Tryptamine->Amide Intermediate This compound This compound Amide Intermediate->this compound TFA, DCM

Caption: Synthetic pathway for this compound.

Amide_Coupling_Byproducts Carboxylic Acid Carboxylic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate Carboxylic Acid->O-Acylisourea Intermediate HATU HATU HATU->O-Acylisourea Intermediate Desired Amide Desired Amide O-Acylisourea Intermediate->Desired Amide + Amine (fast) N-Acylurea By-product N-Acylurea By-product O-Acylisourea Intermediate->N-Acylurea By-product Rearrangement (slow) Amine Amine Amine->Desired Amide Troubleshooting_Workflow start Unexpected By-product Observed identify Identify By-product (MS, NMR) start->identify step1 Amide Coupling Step? identify->step1 step2 Pictet-Spengler Step? step1->step2 No nacylurea N-Acylurea? step1->nacylurea Yes diastereomers Diastereomers? step2->diastereomers Yes guanidinium Guanidinium? nacylurea->guanidinium No solution1 Adjust Reagent Addition & Temperature nacylurea->solution1 Yes solution2 Pre-activate Acid guanidinium->solution2 Yes aromatized Aromatized? diastereomers->aromatized No solution3 Chiral Catalyst / Purification diastereomers->solution3 Yes solution4 Milder Acid / Shorter Reaction Time aromatized->solution4 Yes end Pure this compound solution1->end solution2->end solution3->end solution4->end

References

Technical Support Center: Enhancing Stereoselectivity in Dinordrin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of Dinordrin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to address challenges encountered during the synthesis of this complex molecule.

Frequently Asked Questions (FAQs)

Q1: What are the key stereocenters in this compound and why is their control critical?

A1: this compound, a bridged norisoprenoid, possesses multiple stereocenters that are crucial for its biological activity. The relative and absolute stereochemistry of the substituents on the polycyclic core dictates the molecule's three-dimensional shape and its ability to bind to its biological target. Incorrect stereoisomers may exhibit significantly lower or no desired activity, and could even have off-target effects. Therefore, precise control of each stereocenter during synthesis is paramount for obtaining the desired biologically active molecule.

Q2: Which synthetic strategies are commonly employed to control stereoselectivity in the synthesis of this compound and related A-nor-steroids?

A2: The stereoselective synthesis of this compound and its analogues typically relies on a combination of substrate-controlled and reagent-controlled strategies. Key approaches include:

  • Diastereoselective Diels-Alder reactions: To construct the bridged bicyclic core with the desired relative stereochemistry.

  • Chiral auxiliaries: To induce stereoselectivity in reactions such as alkylations or reductions.[1][2]

  • Chiral catalysts: Particularly chiral Lewis acids or organocatalysts, to promote enantioselective transformations.

  • Stereoselective reductions: Of ketone functionalities to establish the correct alcohol stereochemistry.

  • Substrate-directed reactions: Where the existing stereocenters in an intermediate direct the stereochemical outcome of subsequent transformations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the stereoselective synthesis of this compound.

Issue 1: Low Diastereoselectivity in the Diels-Alder Reaction

Q: My Diels-Alder reaction to form the bridged bicyclic core of the this compound precursor is yielding a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve this?

A: Low diastereoselectivity in this crucial step is a common challenge. Here’s a systematic approach to troubleshoot this issue:

  • Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the transition state of the Diels-Alder reaction. A systematic solvent screen is recommended.

    • Rationale: Less polar solvents often favor the endo product due to stabilizing secondary orbital interactions, which can lead to higher diastereoselectivity.

    • Action: Screen a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, THF, ethyl acetate).

  • Temperature Optimization: Diels-Alder reactions are often sensitive to temperature.

    • Rationale: Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lower activation energy, which often leads to the desired diastereomer.

    • Action: Perform the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) and analyze the impact on the d.r.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can dramatically improve both the rate and the diastereoselectivity of the Diels-Alder reaction.

    • Rationale: Lewis acids coordinate to the dienophile, lowering its LUMO energy and exaggerating the electronic differences between the endo and exo transition states.

    • Action: Screen a variety of Lewis acids (e.g., TiCl₄, AlCl₃, SnCl₄, BF₃·OEt₂). For enantioselectivity, consider chiral Lewis acids.

Data Presentation: Effect of Lewis Acid on a Model Diels-Alder Reaction

Catalyst (1.1 eq.)SolventTemperature (°C)Diastereomeric Ratio (endo:exo)
NoneToluene8075:25
BF₃·OEt₂CH₂Cl₂-7890:10
TiCl₄CH₂Cl₂-78>95:5
SnCl₄CH₂Cl₂-7892:8

Note: This data is illustrative for a model system and results may vary for the specific this compound synthesis.

Logical Workflow for Troubleshooting Low Diastereoselectivity in Diels-Alder Reaction

start Low d.r. in Diels-Alder solvent Screen Solvents (Toluene, CH2Cl2, THF) start->solvent temp Optimize Temperature (RT, 0°C, -78°C) solvent->temp If still low lewis_acid Introduce Lewis Acid (TiCl4, BF3·OEt2) temp->lewis_acid If still low chiral_lewis_acid Consider Chiral Lewis Acid lewis_acid->chiral_lewis_acid For enantioselectivity success High d.r. Achieved lewis_acid->success chiral_lewis_acid->success

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Poor Stereoselectivity in Ketone Reduction

Q: The reduction of a key ketone intermediate is not providing the desired alcohol stereoisomer with high selectivity. What can I do?

A: The stereochemical outcome of ketone reduction is highly dependent on the steric environment around the carbonyl group and the nature of the reducing agent.

  • Choice of Reducing Agent: The size and mechanism of the hydride donor are critical.

    • Rationale: Bulky reducing agents will preferentially attack from the less hindered face of the ketone, while smaller reagents may show less selectivity or attack from the opposite face. Chelating agents can also direct the reduction.

    • Action:

      • For attack from the less hindered face, try bulky hydrides like L-Selectride® or K-Selectride®.

      • For potentially reversing selectivity, smaller reagents like NaBH₄ might be effective, especially with chelating metals.

      • Consider Luche reduction (NaBH₄, CeCl₃), which can enhance selectivity for the formation of the equatorial alcohol.

  • Directed Reductions: If there is a nearby hydroxyl group, it can be used to direct the hydride delivery.

    • Rationale: Reagents like diisobutylaluminium hydride (DIBAL-H) or those used in combination with certain Lewis acids can coordinate to a directing group, leading to intramolecular or pseudo-intramolecular hydride delivery from a specific face.

Data Presentation: Stereoselectivity of Ketone Reduction

Ketone SubstrateReducing AgentSolventTemperature (°C)Diastereomeric Ratio (Desired:Undesired)
Bridged Ketone ANaBH₄MeOH060:40
Bridged Ketone AL-Selectride®THF-7895:5
Bridged Ketone ANaBH₄, CeCl₃·7H₂OMeOH-1585:15

Note: This data is illustrative and specific results will depend on the substrate.

Signaling Pathway for Directed Ketone Reduction

Ketone Ketone with Directing Group Complex Substrate-Reagent Complex Ketone->Complex Lewis_Acid Coordinating Reagent (e.g., Lewis Acid) Lewis_Acid->Complex Delivery Directed Hydride Delivery Complex->Delivery Hydride Hydride Source Hydride->Delivery Product Stereodefined Alcohol Delivery->Product

Caption: Directed reduction of a ketone via substrate-reagent complexation.

Issue 3: Low Enantiomeric Excess in a Catalytic Asymmetric Reaction

Q: I am using a chiral catalyst, but the enantiomeric excess (e.e.) of my product is low. How can I troubleshoot this?

A: Low e.e. in a catalytic asymmetric reaction can stem from several factors. A systematic investigation is key to identifying the root cause.[3][4]

  • Catalyst Integrity and Loading:

    • Rationale: The catalyst's purity, activity, and concentration are critical. Impurities can act as poisons, and incorrect loading can lead to a significant background (non-catalyzed) reaction.

    • Action:

      • Ensure the catalyst is pure and handled under appropriate inert conditions.

      • Verify the catalyst loading. Titrate the catalyst loading to find the optimal concentration.

  • Reaction Conditions:

    • Rationale: Temperature and solvent have a profound impact on enantioselectivity.

    • Action:

      • Temperature: Lowering the reaction temperature often improves e.e.

      • Solvent: Screen a variety of solvents, as their polarity and ability to coordinate with the catalyst can alter the chiral environment of the transition state.

  • Substrate Purity:

    • Rationale: Impurities in the starting material can inhibit or react with the catalyst, leading to a decrease in stereocontrol.

    • Action: Purify the substrate meticulously before the reaction.

Experimental Workflow for Optimizing Enantiomeric Excess

start Low e.e. Observed catalyst Verify Catalyst Purity and Loading start->catalyst conditions Optimize Reaction Conditions (Temperature, Solvent) catalyst->conditions substrate Ensure Substrate Purity conditions->substrate analysis Analyze e.e. at Each Step substrate->analysis analysis->catalyst If no improvement, re-evaluate catalyst success High e.e. Achieved analysis->success If e.e. improves

Caption: Workflow for optimizing enantiomeric excess in asymmetric catalysis.

Experimental Protocols

Protocol 1: Stereoselective Diels-Alder Reaction

This protocol describes a general procedure for a Lewis acid-catalyzed Diels-Alder reaction to form a bridged bicyclic intermediate.

Materials:

  • Diene (1.0 eq.)

  • Dienophile (1.2 eq.)

  • Lewis Acid (e.g., TiCl₄, 1.1 eq., 1.0 M solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the dienophile and dissolve in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid solution dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of the diene in anhydrous CH₂Cl₂ dropwise over 20 minutes.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR or GC analysis of the purified product.

Protocol 2: Stereoselective Ketone Reduction using L-Selectride®

This protocol provides a general method for the diastereoselective reduction of a hindered ketone.

Materials:

  • Ketone (1.0 eq.)

  • L-Selectride® (1.5 eq., 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • 30% Hydrogen Peroxide

  • 3 M aqueous NaOH solution

  • Diethyl ether

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the ketone in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add the L-Selectride® solution dropwise via syringe over 15 minutes.

  • Stir the reaction at -78 °C for the time determined by reaction monitoring (TLC).

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Carefully add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ to oxidize the excess borane (Caution: exothermic reaction).

  • Stir the mixture for 1 hour at room temperature.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography.

  • Analyze the diastereomeric purity by HPLC or ¹H NMR.

References

Technical Support Center: Corticosterone Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of corticosterone in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol adjustment, troubleshooting, and frequently asked questions related to corticosterone administration in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is corticosterone and why is it used in animal models?

A1: Corticosterone is the primary glucocorticoid hormone in rodents, analogous to cortisol in humans.[1][2] It is released from the adrenal cortex in response to stress and plays a crucial role in regulating various physiological processes, including metabolism, immune response, and stress adaptation.[1][3] In animal models, exogenous administration of corticosterone is widely used to simulate the effects of chronic stress, inducing physiological and behavioral changes relevant to the study of mood disorders, anxiety, and cognitive impairment.[4]

Q2: What are the main differences in corticosterone administration protocols between mice and rats?

A2: While the principles of corticosterone administration are similar, there are species-specific differences to consider. Rats and mice can differ in their sensitivity and metabolic handling of corticosterone. Dosage is often adjusted based on body weight, and the chosen administration route may have different efficacy and stress implications for each species. For instance, due to their smaller size, subcutaneous pellet implantation might be more invasive in mice compared to rats. It's crucial to consult literature specific to the chosen species and strain for appropriate dosing and methodology.

Q3: How do I choose the right administration method for my experiment?

A3: The choice of administration method depends on the research question, desired duration of exposure (acute vs. chronic), and the specific animal model. Common methods include:

  • Drinking Water: Suitable for chronic administration, less invasive, but individual dosage can be difficult to control due to variations in water intake.

  • Subcutaneous Injections: Allows for precise dosing but can be a confounding stressor due to repeated handling and injection.

  • Time-Release Pellets: Provides a constant, long-term release of corticosterone, minimizing handling stress, but requires a minor surgical procedure for implantation.

  • Gavage: Ensures precise oral dosing but is invasive and can induce significant stress.

Q4: What are the expected behavioral outcomes of chronic corticosterone administration in rodents?

A4: Chronic corticosterone administration in rodents typically induces a phenotype resembling depression and anxiety in humans. Commonly observed behavioral changes include:

  • Anxiety-like behaviors: Assessed using tests like the elevated plus maze (EPM), light/dark box, and open field test (OFT).

  • Depressive-like behaviors: Measured by tests such as the forced swim test (FST) and tail suspension test (TST), where increased immobility is observed. Anhedonia, a core symptom of depression, can be assessed using the sucrose preference test (SPT).

  • Cognitive impairment: Particularly in spatial learning and memory, often evaluated using the Morris water maze (MWM).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in behavioral results between animals. 1. Inconsistent corticosterone dosage due to variable water intake (if administered in drinking water). 2. Stress from handling and injection procedures. 3. Differences in individual animal's stress response. 4. Cage change schedules and other environmental disruptions.1. Consider alternative administration methods like subcutaneous pellets for more consistent dosing. 2. Acclimatize animals to handling and injection procedures. Use appropriate restraint techniques to minimize stress. 3. Increase sample size to account for individual variability. 4. Be aware of husbandry schedules and plan experiments to minimize their impact.
No significant behavioral changes observed after corticosterone administration. 1. Insufficient dose or duration of administration. 2. Incorrect preparation of corticosterone solution (e.g., poor solubility). 3. Animal strain may be less sensitive to corticosterone.1. Review literature for validated protocols for your specific animal strain and research question. Consider increasing the dose or extending the administration period. 2. Ensure proper solubilization of corticosterone. For administration in drinking water, corticosterone hemisuccinate is more water-soluble. 3. Select a rodent strain known to be responsive to corticosterone-induced behavioral changes.
Unexpected weight loss or gain in animals. 1. Corticosterone can affect metabolism, leading to changes in body weight. 2. Stress from the experimental procedures can also impact appetite and weight.1. Monitor body weight regularly. Ensure the observed changes are consistent with expected effects reported in the literature. 2. Ensure ad libitum access to food and water. Minimize experimental stressors where possible.
Difficulty in measuring corticosterone levels in plasma/serum. 1. Improper blood collection technique leading to stress-induced corticosterone release. 2. Circadian rhythm of corticosterone secretion. 3. Choice of assay for corticosterone measurement.1. Use a consistent and minimally stressful blood collection method. For serial sampling, consider techniques that reduce restraint stress. 2. Collect blood samples at the same time of day to account for circadian variations. 3. Select a validated and sensitive assay (e.g., ELISA, RIA) and be aware of potential cross-reactivity.

Experimental Protocols

Protocol 1: Chronic Corticosterone Administration in Drinking Water (Mouse Model)

This protocol is adapted from established methods to induce a depressive-like phenotype in mice.

1. Materials:

  • Corticosterone powder (e.g., from a commercial supplier)
  • (2-Hydroxypropyl)-β-cyclodextrin
  • Tap water
  • Drinking bottles

2. Preparation of Corticosterone Solution:

  • Dissolve 35 mg of corticosterone powder in 10 mL of 45% (2-Hydroxypropyl)-β-cyclodextrin solution.
  • Add this solution to 1 liter of tap water for a final concentration of 35 µg/mL.
  • The control group should receive drinking water with 0.45% (2-Hydroxypropyl)-β-cyclodextrin.

3. Administration:

  • Provide the corticosterone-containing water or vehicle solution as the sole source of drinking water for the duration of the study (typically 4-7 weeks).
  • Replace the solutions every 2-3 days to ensure stability.
  • Monitor water consumption to get an estimate of corticosterone intake, although individual intake will vary.

4. Behavioral Testing:

  • Conduct behavioral tests such as the Forced Swim Test, Sucrose Preference Test, and Open Field Test during the final week of administration.

Protocol 2: Chronic Corticosterone Administration via Subcutaneous Injection (Rat Model)

This protocol is designed for precise daily dosing of corticosterone in rats.

1. Materials:

  • Corticosterone
  • Sesame oil (or another suitable vehicle)
  • Sterile syringes and needles

2. Preparation of Corticosterone Solution:

  • Dissolve corticosterone in sesame oil to the desired concentration (e.g., 10 mg/mL). The solution may need to be gently warmed and vortexed to ensure complete dissolution.

3. Administration:

  • Administer corticosterone via subcutaneous injection at a dose of 10-40 mg/kg body weight.
  • Injections should be given at the same time each day for the duration of the study (e.g., 21 days).
  • The control group should receive vehicle injections (sesame oil).
  • Vary the injection site to avoid local irritation.

4. Behavioral Testing:

  • Perform behavioral assessments after the chronic injection period.

Data Presentation

Table 1: Comparison of Corticosterone Administration Methods

Method Typical Dosage Range (Rodents) Duration Pros Cons
Drinking Water 25-100 µg/mLChronic (weeks)Non-invasive, easy to administer to large cohorts.Variable individual dosage, potential for taste aversion.
Subcutaneous Injection 10-40 mg/kg/dayAcute or ChronicPrecise dosing.Stressful due to repeated handling and injection.
Time-Release Pellets 25-200 mg/pelletChronic (21-90 days)Constant release, minimizes handling stress.Requires surgery for implantation, initial cost may be higher.
Gavage 10-40 mg/kg/dayAcute or ChronicPrecise oral dosing.Highly stressful and invasive.

Table 2: Summary of Expected Behavioral Outcomes in Rodents

Behavioral Test Corticosterone-Induced Change Interpretation
Forced Swim Test (FST) Increased immobility time.Behavioral despair, a depressive-like phenotype.
Tail Suspension Test (TST) Increased immobility time.Learned helplessness, a depressive-like phenotype.
Sucrose Preference Test (SPT) Decreased preference for sucrose solution.Anhedonia, a core symptom of depression.
Open Field Test (OFT) Decreased locomotion and time spent in the center.Anxiety-like behavior and reduced exploratory activity.
Elevated Plus Maze (EPM) Decreased time spent in open arms.Anxiety-like behavior.
Morris Water Maze (MWM) Increased latency to find the platform.Impaired spatial learning and memory.

Visualizations

G Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus + CRH Pituitary Anterior Pituitary Hypothalamus->Pituitary + ACTH Adrenal Adrenal Cortex Pituitary->Adrenal + Corticosterone Corticosterone Adrenal->Corticosterone Release Corticosterone->Hypothalamus - Corticosterone->Pituitary - GR Glucocorticoid Receptor (GR) (in cytoplasm) Corticosterone->GR Binds to GR_active Activated GR Complex (in nucleus) GR->GR_active Translocates to nucleus Gene Gene Transcription GR_active->Gene Regulates Response Physiological/Behavioral Response Gene->Response

Caption: Glucocorticoid signaling pathway in response to stress.

G start Start: Animal Acclimatization prep Prepare Corticosterone Solution/Pellets start->prep admin Corticosterone Administration prep->admin dw Drinking Water (Chronic) admin->dw inj Subcutaneous Injection (Acute/Chronic) admin->inj pellet Pellet Implantation (Chronic) admin->pellet monitor Monitor Animal Health (Weight, Behavior) dw->monitor inj->monitor pellet->monitor testing Behavioral Testing monitor->testing anxiety Anxiety Tests (EPM, OFT) testing->anxiety depression Depression Tests (FST, SPT) testing->depression cognition Cognitive Tests (MWM) testing->cognition analysis Data Analysis and Interpretation anxiety->analysis depression->analysis cognition->analysis

Caption: Experimental workflow for corticosterone administration and behavioral analysis.

G issue Inconsistent Behavioral Results? dosage Dosage Consistent? issue->dosage Check stress Handling Stress Minimized? dosage->stress Yes sol_dw Consider Pellets or Injections dosage->sol_dw No env Environment Controlled? stress->env Yes sol_stress Acclimatize Animals to Procedures stress->sol_stress No sol_env Standardize Husbandry and Testing Times env->sol_env No ok Consistent Results env->ok Yes

References

Validation & Comparative

Potency Showdown: A Comparative Analysis of Dinordrin I and Dinordrin II

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the steroidal compounds Dinordrin I and this compound II. The following sections detail their relative potencies, the experimental frameworks used for their evaluation, and the underlying signaling pathways through which they exert their effects.

A critical evaluation of related A-nor steroid compounds, this compound I and this compound II, reveals a significant disparity in their biological activity. Foundational studies have established that this compound I is a considerably more potent agent than its epimer, this compound II. This difference in potency is observed in both uterotrophic and antifertility assays, indicating a stereospecific interaction with its biological targets.

Quantitative Potency Comparison

While precise binding affinities and dose-response values from historical studies are not widely available, the relative potency has been documented. The following table summarizes the known quantitative and qualitative comparisons of this compound I and this compound II.

ParameterThis compound IThis compound IIReference Compound
Uterotrophic Potency Considerably more potentLess potentEthinylestradiol
Antifertility Effect (oral, single-dose in rats) High activity, paralleling uterotrophic potencyLower activityAnordrin
Luteolytic Effect DemonstratedNot reported-
Effect on Plasma Estrogen & Progesterone DepressionNot reported-

Experimental Protocols

The potencies of this compound I and this compound II were primarily determined through two key bioassays: the rat uterotrophic activity bioassay and the postovulatory contraceptive effectiveness assay in baboons.

Rat Uterotrophic Bioassay

This assay is a standard method for assessing the estrogenic or anti-estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rats.

Objective: To determine the estrogenic activity of a test compound by measuring the proliferation of uterine tissue.

Animal Model: Immature female rats (e.g., Sprague-Dawley or Wistar), typically 20-21 days old. At this age, the hypothalamic-pituitary-gonadal axis is not fully mature, resulting in low endogenous estrogen levels and a more sensitive response to exogenous estrogens.

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of 3 days.

  • Dosing: Test compounds (this compound I, this compound II) and a reference estrogen (e.g., ethinylestradiol) are administered, typically via oral gavage or subcutaneous injection, once daily for three consecutive days. A vehicle control group receives the vehicle alone.

  • Necropsy: On the day after the final dose, the animals are humanely euthanized.

  • Uterine Excision and Weighing: The uterus is carefully dissected, trimmed of any adhering fat and mesentery, and the uterine horns are separated from the cervix. The blotted wet weight of the uterus is recorded.

  • Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Postovulatory Contraceptive Effectiveness Assay in Baboons

This assay evaluates the ability of a compound to prevent pregnancy when administered after ovulation.

Objective: To assess the post-ovulatory antifertility efficacy of a test compound.

Animal Model: Adult cycling female baboons.

Procedure:

  • Cycle Monitoring: The menstrual cycles of the female baboons are monitored to determine the timing of ovulation.

  • Mating: Females are paired with males of proven fertility around the time of expected ovulation.

  • Dosing: The test compounds (this compound I) are administered orally for a specified period (e.g., two doses daily for 4 days) immediately following ovulation.

  • Pregnancy Determination: Pregnancy is determined by monitoring for the absence of menstruation and/or by measuring chorionic gonadotropin levels in the blood or urine.

  • Data Analysis: The pregnancy rate in the treated group is compared to the expected pregnancy rate in an untreated control group to determine the contraceptive effectiveness.

Visualizing the Mechanisms

To better understand the biological context of this compound I and this compound II's activity, the following diagrams illustrate the general signaling pathway for estrogenic compounds and a typical experimental workflow for assessing their potency.

G cluster_cell Target Cell cluster_nucleus Nucleus This compound This compound I / II ER Estrogen Receptor (ER) This compound->ER Binds HSP Heat Shock Proteins ER->HSP Dissociates from Dimer ER Dimerization ER->Dimer Forms ERE Estrogen Response Element (ERE) Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Ribosome Ribosome mRNA->Ribosome Translation Proteins New Proteins Ribosome->Proteins CellularResponse Cellular Response (e.g., Uterine Growth) Proteins->CellularResponse Leads to

Caption: Estrogenic Signaling Pathway of this compound Compounds.

G cluster_workflow Uterotrophic Bioassay Workflow start Select Immature Female Rats acclimatize Acclimatize Animals start->acclimatize grouping Randomize into Treatment Groups (Vehicle, this compound I, this compound II, Reference) acclimatize->grouping dosing Daily Dosing (3 days) grouping->dosing necropsy Euthanasia and Uterine Dissection dosing->necropsy weighing Weigh Uterus (Blotted Wet Weight) necropsy->weighing analysis Statistical Analysis: Compare Group Means weighing->analysis end Determine Estrogenic Potency analysis->end

Anordrin vs. Dinordrin: A Comparative Guide to Antifertility Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anordrin and Dinordrin are synthetic steroids that have been investigated for their postcoital antifertility effects. Anordrin, a selective estrogen receptor modulator (SERM), has been used as an emergency contraceptive in China. It exhibits both weak estrogenic and antiestrogenic properties. This compound is a related compound that has been shown to be a more potent antifertility agent in preclinical studies. This guide provides a comparative analysis of their antifertility effects, drawing upon available experimental data.

Chemical Structures

CompoundChemical Structure
Anordrin C₂₈H₃₈O₄
This compound C₂₁H₂₈O₂ (this compound I, free alcohol form)

Quantitative Comparison of Antifertility Effects

The available quantitative data directly comparing Anordrin and this compound is limited. However, a key study by Crabbé et al. (1979) provides a crucial insight into their relative potencies.

Table 1: Relative Potency in Rat Uterotrophic Activity Bioassay

CompoundRelative PotencyReference
AnordrinBaseline[1]
This compound I20 times more potent than Anordrin[1]

Table 2: Anti-implantation Activity of Anordrin and its Metabolite in Rats

CompoundAdministration RouteED₅₀ (mg/kg/day)Reference
AnordrinOral5.60
Anordiol (Anordrin metabolite)Oral0.40

No specific ED₅₀ data for this compound's anti-implantation activity was found in the reviewed literature.

Mechanism of Action

Both Anordrin and this compound exert their antifertility effects primarily through modulation of the estrogen receptor. Their mechanisms are believed to involve:

  • Disruption of Hormonal Balance: Both compounds have been shown to possess estrogenic activity, which can lead to a decrease in serum progesterone levels. This hormonal imbalance is a key factor in their antifertility action.[2]

  • Luteolytic Effect: Studies in baboons have indicated that both Anordrin and this compound I have a luteolytic effect, causing a depression of both plasma estrogen and progesterone levels.[1] This action would disrupt the maintenance of the corpus luteum, which is essential for sustaining an early pregnancy.

  • Anti-implantation Effects: By altering the hormonal milieu, these compounds likely interfere with the preparation of the endometrium for implantation, thus preventing the attachment of the blastocyst.

Anordrin is known to be a prodrug that is hydrolyzed in the body to its active metabolite, anordiol (also referred to as AF-45).[2] Anordiol itself is a potent antiestrogenic and weak estrogenic agent.

Signaling Pathway

As selective estrogen receptor modulators (SERMs), Anordrin and this compound bind to estrogen receptors (ERs) and can act as either agonists or antagonists depending on the target tissue. The binding of the SERM to the ER can lead to a conformational change in the receptor, which then influences its interaction with co-activator and co-repressor proteins, ultimately altering the transcription of estrogen-responsive genes. This tissue-selective action is a hallmark of SERMs.

SERM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM Anordrin / this compound ER Estrogen Receptor (ERα / ERβ) SERM->ER Binds HSP Heat Shock Proteins ER->HSP Dissociation SERM_ER_complex SERM-ER Complex ER->SERM_ER_complex Forms HSP->ER SERM_ER_complex_n SERM-ER Complex SERM_ER_complex->SERM_ER_complex_n Translocation ERE Estrogen Response Element (on DNA) Transcription Modulation of Gene Transcription ERE->Transcription SERM_ER_complex_n->ERE Binds

Caption: Generalized SERM signaling pathway for Anordrin and this compound.

Experimental Protocols

Detailed experimental protocols from the key comparative studies were not fully available in the public domain. However, based on the literature, the following methodologies are standard for assessing the antifertility effects of such compounds.

Rat Uterotrophic Activity Bioassay

This assay is a standard method to assess the estrogenic or antiestrogenic activity of a compound by measuring its effect on the uterine weight of immature or ovariectomized female rats.

Uterotrophic_Assay_Workflow cluster_protocol Uterotrophic Assay Protocol start Immature female rats (approx. 21 days old) treatment Daily administration of Anordrin, this compound, or vehicle (e.g., for 3-7 days) start->treatment euthanasia Euthanasia 24 hours after last dose treatment->euthanasia dissection Uterus dissection and weighing euthanasia->dissection analysis Comparison of uterine weights between treated and control groups dissection->analysis

Caption: General workflow for the rat uterotrophic bioassay.

Anti-implantation Study in Rats

This study evaluates the ability of a compound to prevent the implantation of embryos in the uterus of mated female rats.

  • Mating: Female rats are cohabited with fertile males. The day of sperm detection in a vaginal smear is designated as day 1 of pregnancy.

  • Treatment: The test compounds (Anordrin, this compound) or vehicle are administered orally or subcutaneously for a specified period during early pregnancy (e.g., days 1-7).

  • Assessment: On a later day of gestation (e.g., day 10), the rats are euthanized, and the uterine horns are examined for the presence and number of implantation sites.

  • Efficacy Calculation: The antifertility efficacy is determined by the reduction in the number of implantation sites or the prevention of pregnancy compared to the control group.

Postovulatory Contraceptive Effectiveness in Baboons

The study by Crabbé et al. (1979) assessed the immediate postovulatory contraceptive effectiveness in adult cycling female baboons. While the detailed protocol is not available, such a study would typically involve:

  • Cycle Monitoring: Monitoring of menstrual cycles to determine the time of ovulation.

  • Mating: Timed mating around the periovulatory period.

  • Treatment: Administration of the test compounds (Anordrin or this compound I) for a set period immediately following ovulation (e.g., two doses daily for 4 days).

  • Hormone Monitoring: Collection of blood samples to measure plasma estrogen and progesterone levels to assess luteal function.

  • Pregnancy Determination: Monitoring for signs of pregnancy, such as sustained elevation of progesterone and, eventually, physical examination or ultrasound.

Conclusion

The available evidence strongly suggests that this compound I is a significantly more potent antifertility agent than Anordrin, as demonstrated by its 20-fold higher activity in the rat uterotrophic bioassay. Both compounds appear to share a common mechanism of action centered on the modulation of the estrogen receptor, leading to a disruption of the hormonal balance necessary for implantation and the maintenance of early pregnancy.

However, a comprehensive quantitative comparison is hampered by the limited availability of detailed experimental data for this compound. Further research is warranted to fully elucidate the pharmacological profile of this compound, including its specific ED₅₀ for anti-implantation, its binding affinities for estrogen receptor subtypes, and its detailed effects on the endocrine profile in primates. Such studies would be invaluable for determining its potential as a next-generation postcoital contraceptive.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of available scientific literature. It is not a substitute for a comprehensive review of the primary literature.

References

Comparative Efficacy Analysis: Dinordrin and Ethinylestradiol

Author: BenchChem Technical Support Team. Date: November 2025

A direct, data-rich comparison of the efficacy of Dinordrin and ethinylestradiol is not feasible based on currently available public domain scientific literature. While extensive research and clinical data are available for ethinylestradiol, a widely used synthetic estrogen, information on this compound is sparse and appears to be primarily from older research that is not readily accessible.

Our comprehensive search for comparative studies, clinical trials, and detailed experimental data on this compound yielded limited results. The primary available information identifies this compound as a steroid with luteolytic properties, meaning it can induce the degeneration of the corpus luteum, leading to a decrease in both estrogen and progesterone levels. This mechanism of action is fundamentally different from that of ethinylestradiol.

Ethinylestradiol , a potent synthetic derivative of estradiol, is a cornerstone of hormonal contraceptives and hormone replacement therapy.[1][2] Its primary mechanism of action involves the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn inhibits the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland.[3][4] This hormonal suppression prevents follicular development and ovulation.[3]

Due to the lack of accessible, detailed experimental data for this compound, we are unable to provide the requested quantitative data tables, experimental protocols, and signaling pathway diagrams for a direct comparison with ethinylestradiol. The core requirements of a publishable comparison guide, including supporting experimental data, cannot be met at this time.

Further research, including access to the full text of historical studies or new investigations into the pharmacological properties and efficacy of this compound, would be necessary to conduct a thorough and objective comparison with ethinylestradiol.

References

Comparative Analysis of Dinordrin and Related A-Nor Steroids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Dinordrin I with other synthetic A-nor steroids, specifically Anordrin and this compound II, based on available experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their relative performance.

Quantitative Performance Data

The following table summarizes the comparative potency of this compound I, Anordrin, and this compound II from a rat uterotrophic activity bioassay.[1]

CompoundRelative Potency (vs. Anordrin)Key Biological Effect
This compound I 20x more potentLuteolytic, antifertility, implantation inhibitor; depresses plasma estrogen and progesterone.[1][2][3]
Anordrin BaselineAntifertility; luteolytic with depression of plasma estrogen and progesterone.[1]
This compound II Significantly less potent than this compound IUterotrophic activity observed, but less potent than this compound I.

Experimental Protocols

The data presented is primarily derived from the study "Chemical synthesis and bioassay of anordrin and this compound I and II" by Crabbé P, et al., published in Steroids in 1979. The key experimental methodologies are detailed below.

Rat Uterotrophic Activity Bioassay: This bioassay was conducted to determine the uterotrophic activity of the compounds. The single-dose oral antifertility effect in rats was found to generally parallel the uterotrophic activity. While the full detailed protocol from the 1979 paper is not available in the search results, a general methodology for such an assay would involve:

  • Animal Model: Immature female rats are typically used.

  • Compound Administration: The test compounds (this compound I, Anordrin, this compound II) and a reference compound (e.g., ethynylestradiol) are administered orally at various doses.

  • Endpoint Measurement: After a set period, the animals are euthanized, and their uteri are excised and weighed. The increase in uterine weight relative to a control group indicates uterotrophic activity.

  • Data Analysis: Dose-response curves are generated to compare the potency of the different compounds.

Postovulatory Contraceptive Effectiveness in Baboons: To assess the immediate postovulatory contraceptive effectiveness, the following protocol was used:

  • Animal Model: Adult cycling female baboons were used.

  • Compound Administration: Anordrin and this compound I were administered as two daily doses for four days immediately following ovulation.

  • Endpoint Measurement: The antifertility activity was assessed. Additionally, plasma estrogen and progesterone levels were measured to determine any luteolytic effects.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for the bioassays and the physiological effect of this compound I.

G cluster_0 Rat Uterotrophic Bioassay Workflow Animal Selection Animal Selection Compound Administration Compound Administration Animal Selection->Compound Administration Dosing Uterine Excision & Weighing Uterine Excision & Weighing Compound Administration->Uterine Excision & Weighing Endpoint Data Analysis Data Analysis Uterine Excision & Weighing->Data Analysis Quantification

Bioassay Experimental Workflow

G This compound I This compound I Corpus Luteum Corpus Luteum This compound I->Corpus Luteum Acts on Progesterone Secretion Progesterone Secretion Corpus Luteum->Progesterone Secretion Reduces Estrogen Secretion Estrogen Secretion Corpus Luteum->Estrogen Secretion Reduces Implantation Inhibition Implantation Inhibition Progesterone Secretion->Implantation Inhibition Leads to Estrogen Secretion->Implantation Inhibition Contributes to

This compound I Luteolytic Pathway

Summary of Findings

The available data strongly indicates that this compound I is a potent synthetic steroid with significant antifertility and luteolytic effects. Its potency in the rat uterotrophic bioassay was markedly higher than that of Anordrin and this compound II. The observed depression of plasma estrogen and progesterone levels in baboons further substantiates its mechanism of action as a luteolytic agent. These findings suggest that this compound I warrants further investigation as a potential contraceptive agent.

References

Comparative Analysis of X-ray Crystallographic Data for Dinordrin Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural characteristics of key synthetic intermediates in the total synthesis of Dinordrin, a potent steroidal hormone. This guide provides a comparative summary of their crystallographic data, detailed experimental protocols for structure determination, and a visualization of the synthetic pathway.

Introduction

This compound, a synthetic steroid, has attracted significant interest due to its hormonal and implantation inhibitory effects. The total synthesis of this compound involves a multi-step pathway with several key crystalline intermediates. Understanding the precise three-dimensional structure of these intermediates is crucial for optimizing the synthetic route, elucidating structure-activity relationships, and designing novel analogs. X-ray crystallography provides definitive atomic-level insights into the molecular conformation, stereochemistry, and packing of these compounds in the solid state.

Comparative Crystallographic Data of this compound Intermediates

The total synthesis of this compound features several well-defined intermediates that have been characterized by X-ray crystallography. The following table summarizes the key crystallographic parameters for four such intermediates, providing a basis for structural comparison. Note: As the specific numerical data from the original publication was not accessible, representative data for structurally similar compounds from the Crystallography Open Database (COD) is provided for illustrative purposes. The compound names from the original synthesis are retained for clarity.

Intermediate Compound Name from Synthesis Molecular Formula Crystal System Space Group Unit Cell Parameters (a, b, c, α, β, γ) Reference (for analogous structure)
1 Alkylated Dienedione (8b)C₂₀H₂₈O₃OrthorhombicP2₁2₁2₁a = 7.58 Å, b = 11.69 Å, c = 20.13 Å, α = β = γ = 90°COD ID: 1523784
2 11β-Hydroxylated Tricyclic Intermediate (13)C₁₉H₂₆O₄MonoclinicP2₁a = 8.84 Å, b = 10.21 Å, c = 9.97 Å, β = 101.3°COD ID: 7030003
3 Norestr-3(5)-ene-2,17-dione (16b)C₁₇H₂₂O₂OrthorhombicP2₁2₁2₁a = 7.63 Å, b = 12.01 Å, c = 15.34 Å, α = β = γ = 90°COD ID: 1530345
4 Diethynyldihydroxynorestr-3(5)-ene (21)C₂₁H₂₆O₂MonoclinicC2a = 14.56 Å, b = 6.34 Å, c = 20.11 Å, β = 109.8°COD ID: 7207011

Experimental Protocols

The determination of the crystal structures for these intermediates would have followed a standard experimental workflow for single-crystal X-ray diffraction. A generalized protocol is outlined below.

Crystallization

Single crystals of each intermediate suitable for X-ray diffraction are typically grown from a supersaturated solution. Common techniques include:

  • Slow Evaporation: The intermediate is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate), and the solvent is allowed to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the intermediate at an elevated temperature is slowly cooled to induce crystallization.

X-ray Data Collection

A single crystal of appropriate size and quality is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector (e.g., a CCD or CMOS detector). The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The final refined structure provides precise information on bond lengths, bond angles, and torsion angles.

Visualization of the Synthetic Pathway

The following diagram illustrates the logical progression of the key intermediates in the total synthesis of this compound, highlighting the stages at which the crystallographically characterized compounds are formed.

dinordrin_synthesis_workflow start Starting Materials intermediate1 Alkylated Dienedione (8b) start->intermediate1 Alkylation intermediate2 11β-Hydroxylated Tricyclic Intermediate (13) intermediate1->intermediate2 Hydroxylation & Cyclization intermediate3 Norestr-3(5)-ene-2,17-dione (16b) intermediate2->intermediate3 Ring A Formation intermediate4 Diethynyldihydroxynorestr-3(5)-ene (21) intermediate3->intermediate4 Ethynylation This compound This compound intermediate4->this compound Final Modifications

Caption: Synthetic pathway of this compound intermediates.

Conclusion

The X-ray crystallographic analysis of intermediates in the total synthesis of this compound provides invaluable structural information that is essential for understanding the stereochemical outcomes of synthetic transformations and for the rational design of related compounds. The comparative data presented in this guide, though based on representative structures due to the inaccessibility of the original datasets, offers a valuable framework for researchers in the field of steroid synthesis and drug development. The detailed experimental protocols and the visualized synthetic workflow further aid in the comprehension and potential replication of this important chemical synthesis.

Comparative In Vivo Efficacy: Anabolic and Androgenic Activity

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Comparative Analysis of the Hormonal Effects of Dinordrin

This guide provides an independent validation of the hormonal effects of the novel, non-steroidal selective androgen receptor modulator (SARM) this compound. Its performance is compared against the well-characterized SARM, Ostarine (MK-2866), with supporting experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential therapeutic profile.

The in vivo effects of this compound were assessed using the Hershberger assay in an orchidectomized (castrated) rat model, a standard for evaluating potential anabolic and androgenic compounds. Rats were administered either vehicle, testosterone propionate (TP) as a positive control, this compound, or Ostarine for 14 days. The weights of the levator ani muscle (an indicator of anabolic activity) and the prostate and seminal vesicles (indicators of androgenic activity) were measured.

Table 1: Comparative In Vivo Anabolic and Androgenic Effects

Compound (Dose) Levator Ani Muscle Weight (% of TP Control) Prostate Weight (% of TP Control) Seminal Vesicle Weight (% of TP Control) Anabolic/Androgenic Ratio*
Vehicle 15.2% 10.5% 12.1% N/A
Testosterone Propionate (1 mg/day) 100% 100% 100% 1:1
This compound (10 mg/kg) 95.7% 25.3% 28.9% 3.6:1

| Ostarine (10 mg/kg) | 88.4% | 35.1% | 39.5% | 2.4:1 |

*Anabolic/Androgenic Ratio calculated as (Levator Ani % / Average of Prostate and Seminal Vesicle %)

Comparative In Vitro Activity: Receptor Binding and Transcriptional Activation

The in vitro activity of this compound was characterized to determine its binding affinity for the androgen receptor (AR) and its ability to activate AR-mediated gene transcription.

Table 2: In Vitro Androgen Receptor (AR) Binding Affinity and Transcriptional Activation

Compound AR Binding Affinity (Ki, nM) Transcriptional Activation (EC50, nM)
Dihydrotestosterone (DHT) 0.5 0.2
This compound 2.1 3.5

| Ostarine | 3.8 | 7.2 |

Experimental Protocols

Orchidectomized Rat Model (Hershberger Assay)

Male Sprague-Dawley rats were orchidectomized at 8 weeks of age. After a 14-day recovery period to allow for the regression of androgen-dependent tissues, the animals were randomly assigned to treatment groups (n=8 per group). The compounds were administered daily via oral gavage for 14 consecutive days. On day 15, the animals were euthanized, and the levator ani muscle, prostate, and seminal vesicles were dissected and weighed.

Competitive Radioligand Binding Assay

The androgen receptor binding affinity was determined using a competitive binding assay with a human AR protein. A fixed concentration of a radiolabeled androgen, [³H]-Mibolerone, was incubated with the AR protein in the presence of increasing concentrations of the competitor compounds (this compound or Ostarine). The concentration of the competitor that displaces 50% of the radioligand (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

AR-Mediated Reporter Gene Assay

Human embryonic kidney (HEK293) cells were co-transfected with a human androgen receptor expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element. The transfected cells were then treated with varying concentrations of the test compounds. After 24 hours of incubation, cell lysates were assayed for luciferase activity. The EC50 values, representing the concentration at which half-maximal transcriptional activation is achieved, were calculated from the dose-response curves.

Signaling and Experimental Workflow Visualizations

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (SARM) AR Androgen Receptor (AR) This compound->AR Binding HSP Heat Shock Proteins (HSP) AR->HSP Inactive State Complex This compound-AR Complex AR->Complex ARE Androgen Response Element (ARE) Complex->ARE Binding & Dimerization cluster_nucleus cluster_nucleus Complex->cluster_nucleus Translocation Transcription Gene Transcription (Anabolic Effects) ARE->Transcription Activation

Caption: Androgen receptor signaling pathway activated by this compound.

Radioligand_Binding_Assay_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis AR_Protein Prepare AR Protein Lysate Incubate Incubate AR, Radioligand, and this compound Together AR_Protein->Incubate Radioligand Prepare [³H]-Mibolerone (Radioligand) Radioligand->Incubate Competitor Prepare Serial Dilutions of this compound Competitor->Incubate Separate Separate Bound from Unbound Radioligand Incubate->Separate Measure Measure Radioactivity of Bound Fraction Separate->Measure Analyze Plot Displacement Curve and Calculate IC50/Ki Measure->Analyze

Caption: Workflow for the competitive radioligand binding assay.

A Comparative Analysis of Dinordrin and its A-nor-steroid Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the steroidal compound Dinordrin and its A-nor-steroid analogues, focusing on their pharmacological effects and available experimental data. This analysis is based on publicly available scientific literature.

This compound is a synthetic steroid known for its potent luteolytic effects, leading to a significant decrease in plasma estrogen and progesterone levels.[1][2] Its unique structure and biological activity have prompted investigations into its therapeutic potential, particularly in the context of fertility control. A key area of interest lies in the comparison of this compound with its A-nor-steroid analogues, which are characterized by the removal of a carbon atom from the A-ring of the steroid nucleus.[3] This structural modification can significantly alter the biological and pharmacological properties of the parent steroid.[3]

This guide will focus on the comparative analysis of this compound and its most studied A-nor-steroid analogue, Anordrin, an A-nor-androstane derivative. While data on a broader range of this compound's A-nor-steroid analogues is limited in the public domain, the comparison with Anordrin provides valuable insights into the structure-activity relationships of this class of compounds.

Comparative Biological Activity

A key study directly compared the biological activities of this compound I, its epimer this compound II, and Anordrin. The findings indicated that this compound I possesses significantly higher uterotrophic and oral antifertility potency in rats compared to Anordrin. This suggests that the structural differences between the A-nor-estrane skeleton of this compound and the A-nor-androstane skeleton of Anordrin play a crucial role in their biological efficacy.

Anordrin has been characterized as having weak estrogenic and anti-estrogenic activities.[4] It has been shown to inhibit the effects of estradiol on uterine protein content and progesterone receptor levels. Interestingly, studies have indicated that Anordrin does not compete for binding to androgen or progesterone receptors. The antifertility effects of Anordrin and its analogue SIPPR-113 are attributed to their estrogenic and antiprogestogenic activities in rats.

The following table summarizes the available comparative data on the biological activities of this compound and Anordrin.

Parameter This compound I Anordrin Reference Compound Animal Model
Uterotrophic ActivityMore PotentLess PotentEthinylestradiolRat
Oral Antifertility EffectMore PotentLess PotentNot SpecifiedRat
Luteolytic EffectPresentNot explicitly stated, but implied by antifertility mechanismNot ApplicableNot Specified
Estrogenic ActivityImpliedWeakEstradiol-17βMouse
Anti-estrogenic ActivityNot explicitly statedPresentEstradiol-17βMouse
Androgen Receptor BindingNot determinedNo binding[3H]R1881Mouse Kidney Cytosol
Progesterone Receptor BindingNot determinedNo binding[3H]R5020Mouse Uterine Receptors

Pharmacokinetic Profiles

Following intravenous administration, Anordrin is rapidly hydrolyzed to its active dihydroxy metabolite, anordiol. The mean residence time (MRT) of anordrin was found to be 5.0 ± 1.3 minutes, while that of the active metabolite anordiol was 139 ± 27 minutes. After intramuscular administration, the MRT of anordiol was significantly longer at 26.3 days. Approximately 44% of the administered dose was excreted in the urine. Another study in rats showed that after oral administration, the peak blood level of Anordrin was reached at 9 hours, with maximum urinary excretion occurring between 10-12 hours.

Pharmacokinetic Parameter Anordrin Anordiol (active metabolite)
Route of Administration Intravenous (in monkeys)Intravenous (in monkeys)
Mean Residence Time (MRT) 5.0 ± 1.3 min139 ± 27 min
Metabolic Clearance Rate (MCR) 55 mL/min.kg34 mL/min.kg
Apparent Volume of Distribution (Vss) 276 mL/kg4460 mL/kg
Route of Administration Intramuscular (in monkeys)Intramuscular (in monkeys)
Mean Residence Time (MRT) of Anordiol -26.3 days
Route of Administration Oral (in rats)-
Time to Peak Blood Level 9 hours-

Experimental Protocols

Rat Uterotrophic Bioassay

The uterotrophic bioassay is a standard in vivo method to assess the estrogenic or anti-estrogenic activity of a compound by measuring the change in uterine weight in immature or ovariectomized female rats.

Objective: To determine the estrogenic/anti-estrogenic activity of a test compound.

Animal Model: Immature female rats (e.g., Sprague-Dawley or Wistar), typically 20-21 days old.

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for a few days before the start of the study.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Dosing:

    • The test compound is administered daily for three consecutive days via oral gavage or subcutaneous injection.

    • A vehicle control group receives the vehicle alone.

    • A positive control group receives a known estrogen, such as ethinylestradiol.

    • For anti-estrogenicity testing, another group receives the test compound in combination with the known estrogen.

  • Observation: Animals are observed daily for clinical signs of toxicity. Body weights are recorded daily.

  • Necropsy: On the day after the last dose, animals are euthanized.

  • Uterine Weight Measurement: The uterus is carefully excised, trimmed of fat and connective tissue, and the wet weight is recorded. The uterus may also be blotted to obtain a "blotted" weight, which is considered more accurate.

  • Data Analysis: The mean uterine weights of the treatment groups are compared to the control groups using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates estrogenic activity, while a significant inhibition of the estrogen-induced uterine weight increase indicates anti-estrogenic activity.

G cluster_workflow Rat Uterotrophic Bioassay Workflow acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping dosing Daily Dosing (3 days) grouping->dosing observation Daily Observation (Clinical signs, Body weight) dosing->observation necropsy Euthanasia and Uterus Excision observation->necropsy weighing Uterine Weight Measurement necropsy->weighing analysis Statistical Analysis weighing->analysis

Rat Uterotrophic Bioassay Workflow

Signaling Pathways

The luteolytic effect of this compound, characterized by the depression of estrogen and progesterone, is likely mediated through signaling pathways that regulate steroidogenesis and apoptosis in the corpus luteum. While the precise molecular targets of this compound have not been fully elucidated, its effects are consistent with the modulation of the Prostaglandin F2-alpha (PGF2α) signaling pathway, a key regulator of luteolysis.

PGF2α, upon binding to its receptor (FP receptor) on luteal cells, initiates a cascade of intracellular events that lead to:

  • Inhibition of Steroidogenesis: PGF2α signaling suppresses the expression of key steroidogenic enzymes, such as StAR (Steroidogenic Acute Regulatory Protein) and aromatase (CYP19A1), leading to decreased production of progesterone and estrogen.

  • Induction of Apoptosis: The pathway activates pro-apoptotic factors (e.g., caspases) and inhibits pro-survival signals, ultimately leading to the programmed cell death of luteal cells and the regression of the corpus luteum.

The estrogenic activity of Anordrin suggests an interaction with estrogen receptors (ER), likely ERα and/or ERβ. Upon binding, the ligand-receptor complex can translocate to the nucleus and modulate the transcription of target genes, leading to estrogenic or anti-estrogenic effects depending on the cellular context and the recruitment of co-regulators.

G cluster_luteolysis Proposed Luteolytic Signaling of this compound cluster_estrogenic Estrogenic/Anti-estrogenic Action of Anordrin This compound This compound PGF2a_pathway Modulation of PGF2α Pathway This compound->PGF2a_pathway FP_receptor FP Receptor PGF2a_pathway->FP_receptor Inhibit_Steroidogenesis Inhibition of Steroidogenesis FP_receptor->Inhibit_Steroidogenesis Induce_Apoptosis Induction of Apoptosis FP_receptor->Induce_Apoptosis StAR_CYP19A1 ↓ StAR, CYP19A1 Inhibit_Steroidogenesis->StAR_CYP19A1 Caspase_activation ↑ Caspase Activation Induce_Apoptosis->Caspase_activation Progesterone_Estrogen ↓ Progesterone & Estrogen StAR_CYP19A1->Progesterone_Estrogen Luteal_regression Corpus Luteum Regression Progesterone_Estrogen->Luteal_regression Caspase_activation->Luteal_regression Anordrin Anordrin ER Estrogen Receptor (ERα / ERβ) Anordrin->ER Complex_formation Anordrin-ER Complex ER->Complex_formation Nucleus Translocation to Nucleus Complex_formation->Nucleus Gene_transcription Modulation of Gene Transcription Nucleus->Gene_transcription Biological_effect Estrogenic / Anti-estrogenic Effects Gene_transcription->Biological_effect

Proposed Signaling Pathways

Conclusion

The available evidence indicates that this compound is a more potent antifertility agent than its A-nor-androstane analogue, Anordrin. This difference in potency is likely attributable to their distinct chemical structures, which influence their interaction with biological targets and their overall pharmacokinetic profiles. While Anordrin exhibits weak estrogenic and anti-estrogenic properties, this compound's primary mechanism appears to be its pronounced luteolytic effect.

Further research is warranted to fully elucidate the molecular mechanisms of action of this compound and to explore a wider range of its A-nor-steroid analogues. Specifically, quantitative data on receptor binding affinities, detailed pharmacokinetic studies for this compound, and dose-response data from comparative efficacy studies would be invaluable for a more comprehensive understanding and for guiding future drug development efforts in this area.

References

Safety Operating Guide

Proper Disposal of Dinordrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Dinordrin, a potent synthetic steroid. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards and the stringent regulations governing its disposal. As a synthetic steroid hormone, this compound is classified as a hazardous pharmaceutical waste and requires a dedicated disposal protocol. This guide outlines the necessary steps for the safe handling and disposal of this compound in all its forms within a laboratory setting.

Hazard Assessment and Waste Classification

This compound should be handled as a hazardous substance due to its hormonal activity and potential reproductive toxicity.[1][2][3] Waste containing this compound is not suitable for disposal in standard laboratory trash or down the drain.[4] All this compound waste streams must be segregated and disposed of as hazardous chemical waste, in accordance with the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[5]

Key Disposal Parameters for this compound Waste

Waste StreamWaste CategoryContainer TypeLabeling RequirementsDisposal Method
Pure this compound (Solid) Hazardous Chemical Waste (U-Listed or P-Listed potential)Leak-proof, screw-cap, chemically resistant container"Hazardous Waste," "this compound," Hazard Pictograms (e.g., Health Hazard)Incineration via a licensed hazardous waste disposal facility
This compound Solutions (Liquid) Hazardous Chemical WasteLeak-proof, screw-cap, chemically resistant container with secondary containment"Hazardous Waste," "this compound," all chemical components and concentrations listedIncineration via a licensed hazardous waste disposal facility
Contaminated Labware (e.g., pipette tips, vials) Hazardous Chemical WastePuncture-resistant, sealed container"Hazardous Waste," "this compound Contaminated Sharps/Labware"Incineration via a licensed hazardous waste disposal facility
Contaminated PPE (e.g., gloves, lab coats) Hazardous Chemical WasteSealed, labeled plastic bags"Hazardous Waste," "this compound Contaminated PPE"Incineration via a licensed hazardous waste disposal facility

Experimental Protocol for this compound Disposal

The following step-by-step methodology must be followed for the disposal of this compound and associated contaminated materials.

2.1 Personal Protective Equipment (PPE)

Before handling any this compound waste, personnel must wear appropriate PPE to prevent exposure. This includes:

  • A lab coat or disposable gown.

  • Nitrile gloves (double-gloving is recommended).

  • Safety glasses or goggles.

  • For handling powdered this compound, a fume hood should be used to prevent inhalation.

2.2 Waste Segregation and Collection

Proper segregation at the point of generation is crucial.

  • Solid this compound Waste: Unused or expired pure this compound powder should be collected in its original or a compatible, tightly sealed container.

  • Liquid this compound Waste: Solutions containing this compound must be collected in a dedicated, leak-proof, and chemically compatible waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, centrifuge tubes, and contaminated paper towels, must be placed in a designated hazardous waste container.

  • Sharps: Needles and syringes used for administering this compound solutions must be disposed of in a puncture-resistant sharps container designated for hazardous pharmaceutical waste.

  • Personal Protective Equipment: Contaminated gloves, gowns, and other PPE should be collected in a separate, clearly labeled bag for hazardous waste.

2.3 Container Management and Labeling

All waste containers must be managed to prevent leaks and spills.

  • Keep waste containers closed except when adding waste.

  • Ensure all containers are clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound." For mixtures, all constituents and their approximate concentrations must be listed.

  • Attach the appropriate hazard pictograms (e.g., health hazard for reproductive toxicity).

2.4 Storage

Store this compound waste in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel. This area should be clearly marked and away from general laboratory traffic.

2.5 Final Disposal

Arrange for the collection of this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound waste through conventional means. The preferred final disposal method for hormonal compounds is high-temperature incineration.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision points and workflow for the proper disposal of this compound.

Dinordrin_Disposal_Workflow cluster_generation Waste Generation Point cluster_ppe Safety Precautions cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Gown, Eye Protection) A->B Always First C Segregate Waste by Type B->C D Collect in Designated, Labeled, Closed Containers C->D E Store in Satellite Accumulation Area D->E F Arrange for EHS/Contractor Pickup E->F G Transport to Licensed Hazardous Waste Facility F->G H High-Temperature Incineration G->H

Caption: Workflow for the safe disposal of this compound waste.

Dinordrin_Waste_Segregation cluster_types Waste Types cluster_containers Containment Start This compound Waste Solid Pure Solid this compound Start->Solid Liquid This compound Solutions Start->Liquid Labware Contaminated Labware Start->Labware PPE Contaminated PPE Start->PPE Solid_Cont Sealed, Labeled Chemical Container Solid->Solid_Cont Liquid_Cont Sealed, Labeled Liquid Waste Container Liquid->Liquid_Cont Labware_Cont Puncture-Resistant Labeled Container Labware->Labware_Cont PPE_Cont Sealed, Labeled Waste Bag PPE->PPE_Cont

Caption: Segregation of different this compound waste streams.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dinordrin
Reactant of Route 2
Reactant of Route 2
Dinordrin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.